Dihydroconiferylalcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |
InChI Key |
AALXOLVYFZPFPN-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C=CC(C1)/C=C/CO)O |
Canonical SMILES |
COC1=C(C=CC(C1)C=CCO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Dihydroconiferyl Alcohol in Lignin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroconiferyl alcohol (DCA), a phenylpropanoid structurally related to the canonical monolignol coniferyl alcohol, occupies a unique and multifaceted position in plant biology. While traditionally viewed as a minor component in the complex tapestry of lignin biosynthesis, emerging evidence reveals its significance not only as a structural unit within the lignin polymer but also as a bioactive molecule with roles in plant growth and development. This technical guide provides a comprehensive exploration of the biological role of dihydroconiferyl alcohol in lignin biosynthesis, delving into its enzymatic synthesis, its incorporation and impact on the lignin polymer, and its broader physiological implications. We will dissect the key experimental methodologies used to study DCA, offering detailed protocols and field-proven insights to empower researchers in their scientific investigations. This guide is designed to be a definitive resource, bridging foundational knowledge with advanced concepts and practical applications for professionals in plant science and drug development.
Introduction: Beyond the Canonical Monolignols
Lignin, the second most abundant terrestrial biopolymer, is a complex aromatic polymer crucial for the structural integrity of terrestrial plants.[1] Its biosynthesis is a marvel of metabolic engineering, involving the intricate phenylpropanoid pathway that culminates in the production of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[2] However, the composition of lignin is more flexible than this classical model suggests, with a growing number of "alternative" monomers being identified as integral components of the polymer.[3] Among these, dihydroconiferyl alcohol (DCA) has emerged as a molecule of significant interest.
Structurally distinct from coniferyl alcohol by the saturation of the propenyl side chain, DCA's presence in lignin has profound implications for the polymer's structure and, consequently, its properties. This guide will navigate the scientific landscape surrounding DCA, from its molecular origins to its functional significance, providing a robust framework for understanding and investigating this intriguing molecule.
The Biosynthetic Pathway of Dihydroconiferyl Alcohol: A Metabolic Crossroads
The synthesis of dihydroconiferyl alcohol represents a critical branch point in the phenylpropanoid pathway, diverting metabolic flux from the primary route leading to coniferyl alcohol and subsequent polymerization into the bulk of the lignin polymer.
Enzymatic Reduction of Coniferaldehyde
The immediate precursor to both coniferyl alcohol and dihydroconiferyl alcohol is coniferaldehyde. The reduction of the aldehyde group of coniferaldehyde to an alcohol is catalyzed by cinnamyl alcohol dehydrogenase (CAD) and related enzymes. However, the formation of DCA involves an additional reduction of the carbon-carbon double bond in the propenyl side chain. This critical step is catalyzed by a reductase enzyme, likely a member of the CAD-like family, utilizing NADPH as a cofactor.[2][4]
In vitro studies using microsomes isolated from the developing xylem of Pinus strobus have demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and dihydroconiferyl alcohol, confirming the existence of enzymatic machinery capable of this conversion.[4]
dot
Figure 1: Biosynthetic pathway of dihydroconiferyl alcohol.
Regulation of the Metabolic Flux
The partitioning of coniferaldehyde between the synthesis of coniferyl alcohol and dihydroconiferyl alcohol is a key regulatory node. The factors governing this metabolic decision are not yet fully elucidated but are likely to involve the relative expression levels and kinetic properties of the competing enzymes (CAD and the DCA-forming reductase) in specific tissues and developmental stages. The intracellular redox state, particularly the availability of NADPH, is also expected to play a crucial role.
Furthermore, evidence suggests that monolignols themselves can act as signaling molecules, feedback-regulating the expression of biosynthetic genes.[5] While this has been demonstrated for coniferyl alcohol, it is plausible that DCA may also participate in such regulatory loops, influencing the overall flux through the phenylpropanoid pathway.
Incorporation of Dihydroconiferyl Alcohol into the Lignin Polymer
The presence of dihydroconiferyl alcohol as a monomeric unit has significant consequences for the final structure and properties of the lignin polymer. Due to the saturation of its side chain, DCA's mode of incorporation differs from that of the traditional monolignols.
A Role as a Chain Terminator?
The defining feature of monolignol polymerization is the oxidative radical coupling reactions that create a complex network of ether and carbon-carbon linkages.[6] The presence of the propenyl double bond in canonical monolignols is critical for many of these coupling reactions. The saturated side chain of DCA lacks this reactive site, suggesting that it may act as a chain-terminating unit during lignification.[4] Once incorporated, it can effectively cap the growing polymer chain, thereby influencing the overall molecular weight of the lignin.
Linkage Types and Structural Impact
While DCA cannot participate in the full range of coupling reactions typical of coniferyl alcohol, its phenolic hydroxyl group can still undergo oxidative activation to form a radical. This radical can then couple with other monolignol radicals or the growing lignin polymer, primarily through the formation of ether linkages. 2D-NMR studies of lignins have been instrumental in identifying the various linkages present in the polymer and can provide insights into the specific bonding patterns of DCA.[7][8] The incorporation of DCA is likely to increase the proportion of linear, unbranched segments within the lignin polymer and may alter its overall three-dimensional conformation.
dot
Figure 2: Proposed role of DCA in lignin chain termination.
Analytical Methodologies for Dihydroconiferyl Alcohol
The accurate detection and quantification of dihydroconiferyl alcohol in plant tissues are essential for understanding its biological role. A combination of chromatographic and spectroscopic techniques is typically employed.
Extraction and Purification
The first step in analyzing DCA is its extraction from the plant matrix, typically from lignifying tissues such as xylem. A common procedure involves grinding the tissue to a fine powder and extracting with a solvent such as methanol or ethanol. Subsequent purification steps, which may include liquid-liquid partitioning and solid-phase extraction, are often necessary to remove interfering compounds.
Quantitative Analysis by GC-MS and HPLC
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical tools for the quantification of DCA.
Table 1: Comparison of Analytical Techniques for DCA Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. |
| Derivatization | Often required (e.g., silylation) to increase volatility and thermal stability. | Generally not required. |
| Sensitivity | High | Moderate to high |
| Identification | High confidence based on mass spectra. | Based on retention time and UV-Vis spectra, may require confirmation. |
| Quantification | Requires an internal standard for accuracy. | Can be quantified using an external standard curve. |
Experimental Protocols
Protocol 1: In Vitro Synthesis and Analysis of Dihydroconiferyl Alcohol using Plant Microsomes
This protocol is adapted from studies on monolignol biosynthesis and provides a framework for the enzymatic synthesis and subsequent analysis of DCA.[2][9]
Materials:
-
Developing xylem tissue (e.g., from pine or poplar)
-
Extraction Buffer: 100 mM potassium phosphate (pH 7.4), 10 mM 2-mercaptoethanol, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP)
-
Resuspension Buffer: 50 mM potassium phosphate (pH 7.4), 1 mM EDTA
-
Substrate: Coniferaldehyde (10 mM stock in DMSO)
-
Cofactor: NADPH (20 mM stock in water)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., dihydro-sinapyl alcohol)
Procedure:
-
Microsome Isolation:
-
Homogenize fresh xylem tissue in ice-cold Extraction Buffer.
-
Filter the homogenate and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
-
Enzymatic Assay:
-
In a glass vial, combine 500 µL of the microsomal suspension, 10 µL of coniferaldehyde stock solution, and 10 µL of NADPH stock solution.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding 1 mL of ethyl acetate.
-
-
Extraction and Derivatization for GC-MS:
-
Vortex the reaction mixture and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatization agent and the internal standard, and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS. Use a suitable column (e.g., HP-5MS) and a temperature gradient to separate the products.
-
Identify dihydroconiferyl alcohol and coniferyl alcohol based on their retention times and mass spectra compared to authentic standards.
-
Quantify the products based on the peak areas relative to the internal standard.
-
dot
Figure 3: Experimental workflow for GC-MS analysis of DCA.
Broader Biological Roles of Dihydroconiferyl Alcohol
Beyond its role as a lignin monomer, dihydroconiferyl alcohol exhibits intriguing biological activities that suggest its involvement in plant growth regulation and stress responses.
A Phytohormone-like Molecule
DCA has been identified as a cell division factor in several plant species, including Acer (maple).[10] It can stimulate the growth of callus tissue and acts synergistically with auxins and cytokinins to promote cell proliferation and elongation.[5] This suggests that DCA may function as a signaling molecule, integrating developmental cues with metabolic status. The dehydrodiconiferyl alcohol glucosides, which are derived from the dimerization of coniferyl alcohol, have also been shown to possess cytokinin-like activity.[11]
Antioxidant and Defense Properties
Like other phenolic compounds, dihydroconiferyl alcohol possesses antioxidant properties.[7] Its ability to scavenge free radicals suggests a potential role in protecting plant cells from oxidative damage during periods of biotic or abiotic stress. The accumulation of DCA in response to wounding or pathogen attack warrants further investigation to elucidate its precise role in plant defense mechanisms.
Future Directions and Unanswered Questions
The study of dihydroconiferyl alcohol in lignin biosynthesis is a rapidly evolving field. Several key questions remain to be answered:
-
Enzyme Identification and Characterization: The specific enzymes responsible for the reduction of coniferaldehyde to DCA in various plant species need to be identified, purified, and kinetically characterized.
-
Regulatory Networks: The transcriptional and metabolic networks that control the flux of intermediates towards DCA versus coniferyl alcohol need to be unraveled.
-
Impact on Lignin Properties: A more quantitative understanding of how the incorporation of DCA affects the physicochemical properties of lignin is crucial for applications in biorefining and materials science.
-
Signaling Pathways: The signaling pathways through which DCA exerts its phytohormone-like effects on plant growth and development are yet to be discovered.
Conclusion
Dihydroconiferyl alcohol is more than just a minor curiosity in the realm of lignin biosynthesis. It is a key metabolite at a critical juncture in the phenylpropanoid pathway, with the potential to significantly influence the structure and properties of lignin. Furthermore, its emerging roles as a signaling molecule in plant growth and defense highlight its broader biological significance. The continued exploration of DCA's multifaceted functions promises to provide valuable insights into the intricate workings of plant metabolism and development, with potential applications in crop improvement and the development of novel bio-based materials and pharmaceuticals.
References
-
Radical Coupling Reactions of Hydroxystilbene Glucosides and Coniferyl Alcohol: A Density Functional Theory Study. (2021). Frontiers in Plant Science. [Link]
-
NMR Evidence for Benzodioxane Structures Resulting from Incorporation of 5-Hydroxyconiferyl Alcohol into Lignins of O -Methyltransferase-Deficient Poplars. (n.d.). ResearchGate. [Link]
-
13 C NMR spectra of dihydroconiferyl alcohol and modified... (n.d.). ResearchGate. [Link]
-
(PDF) Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). ResearchGate. [Link]
-
Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. (2022). Frontiers in Plant Science. [Link]
-
First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (n.d.). Frontiers. [Link]
-
Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. (1992). Plant Physiology. [Link]
-
Dihydroconiferyl alcohol - A cell division factor from Acer species. (1981). Planta. [Link]
-
Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein. (n.d.). PubMed. [Link]
-
Kinetic study on the heterogeneous degradation of coniferyl alcohol by OH radicals. (2019). PubMed. [Link]
-
Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins. (2023). Molecules. [Link]
-
(PDF) 5,5'-type coniferyl alcohol dimer as a potential lignin precursor: an investigation of reactivity in dehydrogenative polymerization. (n.d.). ResearchGate. [Link]
-
Inhibition by Substrates of a Coniferyl Alcohol Dehydrogenase Purified from Sugarcane Stalks. (n.d.). Bentham Science. [Link]
-
A Robust Method to Quantify Cell Wall Bound Phenolics in Plant Suspension Culture Cells Using Pyrolysis-Gas Chromatography/Mass Spectrometry. (2020). Frontiers in Plant Science. [Link]
-
Chemical structure of the lignin-derived monomer dihydroconiferyl alcohol (DCA). (n.d.). ResearchGate. [Link]
-
Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). PubMed. [Link]
-
Coupling and Reactions of 5-Hydroxyconiferyl Alcohol in Lignin Formation. (2016). Journal of Agricultural and Food Chemistry. [Link]
-
Lignin and related compounds. I. A comparative study of catalysts for lignin hydrogenolysis. (n.d.). Canadian Science Publishing. [Link]
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- 3. Kinetic study of coniferyl alcohol radical binding to the (+)-pinoresinol forming dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Frontiers | Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation [frontiersin.org]
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- 8. Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Comparative Technical Guide: Coniferyl Alcohol vs. Dihydroconiferyl Alcohol
Topic: Difference between dihydroconiferyl alcohol and coniferyl alcohol Content Type: In-depth Technical Guide
Executive Summary
This guide provides a rigorous technical analysis distinguishing Coniferyl Alcohol (CA) from its reduced derivative, Dihydroconiferyl Alcohol (DCA) .[1] While CA is the canonical monolignol essential for lignin polymerization in the plant cell wall, DCA represents a specific metabolite with a saturated side chain, exhibiting distinct stability profiles, biosynthetic origins, and pharmacological potentials.
For researchers in plant physiology and drug development, the critical distinction lies in the C7-C8 double bond . This structural feature dictates CA’s high reactivity (radical coupling) versus DCA’s stability and specific bioactivity (cytoprotection and growth regulation). This document synthesizes chemical architecture, biosynthetic pathways, analytical differentiation, and experimental protocols.[1]
Chemical & Physical Architecture
The fundamental difference between CA and DCA is the saturation of the propenyl side chain. This alteration significantly impacts their electronic properties, solubility, and reactivity.
Structural Comparison
| Feature | Coniferyl Alcohol (CA) | Dihydroconiferyl Alcohol (DCA) |
| IUPAC Name | 4-[(1E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | 4-(3-hydroxypropyl)-2-methoxyphenol |
| CAS Number | 458-35-5 | 2305-13-7 |
| Formula | C₁₀H₁₂O₃ | C₁₀H₁₄O₃ |
| Mol.[1][2][3][4][5] Weight | 180.20 g/mol | 182.22 g/mol |
| Hybridization (C7-C8) | sp² (Conjugated) | sp³ (Saturated) |
| UV | ~260–296 nm (extended conjugation) | ~280 nm (typical phenol absorption) |
| Reactivity | High (Radical polymerization, oxidation) | Moderate (Stable antioxidant, less prone to polymerization) |
| Physical State | Crystalline solid (often unstable) | Viscous oil or low-melting solid |
Reactivity & Stability Implications
-
Coniferyl Alcohol: The conjugated double bond allows for resonance delocalization of phenoxy radicals.[1] This facilitates oxidative coupling , the primary mechanism for lignin formation. In solution, CA is prone to auto-oxidation and polymerization if not stored under inert gas.
-
Dihydroconiferyl Alcohol: Lacking the conjugated alkene, DCA cannot participate in the extensive delocalization required for lignification.[1] Consequently, it accumulates as a free metabolite or glucoside (e.g., in Pinus xylem) and acts as a stable antioxidant rather than a structural building block.
Biosynthetic Origins & Metabolic Pathways
Understanding the divergence in biosynthesis is critical for genetic engineering and metabolic flux analysis.[1]
The Divergence Point
CA is produced via the general phenylpropanoid pathway. DCA biosynthesis is less ubiquitous, occurring primarily in gymnosperms (e.g., conifers) via the reduction of CA or coniferaldehyde.
-
CA Pathway: Phenylalanine
... Feruloyl-CoA Coniferaldehyde Coniferyl Alcohol .[1] -
DCA Pathway: Coniferaldehyde/Coniferyl Alcohol
Dihydroconiferyl Alcohol .[1]
Note: Specific enzymes like Double Bond Reductases (DBR) or specific isoforms of Cinnamyl Alcohol Dehydrogenase (CAD) acting on microsomes have been implicated in DCA formation in pine cambium.
Pathway Visualization
Caption: Divergence of Dihydroconiferyl Alcohol from the canonical Lignin Biosynthesis pathway. CA serves as the primary precursor to lignin, while DCA forms via side-chain reduction.
Pharmacological & Biological Profiling
For drug development professionals, DCA offers a more "druggable" profile due to its metabolic stability compared to the highly reactive CA.
Antioxidant Mechanisms
Both compounds act as antioxidants via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group.
-
CA: The resulting radical is stabilized by the side chain but is prone to irreversible coupling (pro-oxidant potential in high concentrations).
-
DCA: The radical is confined to the phenoxy ring (guaiacyl moiety).[1] This allows DCA to scavenge Reactive Oxygen Species (ROS) without rapidly polymerizing, making it a superior candidate for cellular cytoprotection.[1]
Bioactivity Spectrum
| Activity | Coniferyl Alcohol | Dihydroconiferyl Alcohol |
| Cytotoxicity | Moderate (can induce apoptosis at high conc.) | Low (Cytoprotective) |
| Cell Signaling | Lignin signaling precursor | Cytokinin-like activity (promotes cell division in tobacco pith assays) |
| Therapeutic Potential | Limited (Stability issues) | Neuroprotection (inferred from structure), Anti-inflammatory, UV-protection |
Key Insight: DCA has been identified as a bioactive component in Kalopanax pictus and Pinus species, showing efficacy in protecting cells against oxidative stress (e.g.,
Analytical Methodologies
Differentiating these two alcohols requires precise chromatographic and spectroscopic techniques.[1]
HPLC Separation Protocol
Because DCA lacks the conjugated double bond, it is more polar and has a distinct retention time.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
Gradient: 5% B to 40% B over 20 min.
-
Detection:
-
CA: Monitor at 264 nm (max absorption).
-
DCA: Monitor at 280 nm (phenol peak).
-
-
Result: DCA typically elutes before CA due to slightly higher polarity and lack of planar pi-stacking interactions with the C18 stationary phase (though this varies by specific column chemistry; always run standards).
Mass Spectrometry (GC-MS)
Derivatization (TMS) is required for GC-MS to improve volatility.[1]
-
Reagent: BSTFA + 1% TMCS.[1]
-
Fragmentation Pattern:
-
CA-TMS (MW 324): Prominent ions at m/z 324 (
) and m/z 293 (loss of ). -
DCA-TMS (MW 326): Prominent ions at m/z 326 (
) and distinct benzylic cleavage patterns.
-
Experimental Protocols
Protocol A: Chemical Synthesis of DCA from CA
Rationale: To generate high-purity DCA standards from commercially available CA.
-
Reagents: Coniferyl Alcohol (1 eq), 10% Pd/C catalyst (5 wt%), Methanol (solvent).
-
Setup: Hydrogenation apparatus (balloon or Parr shaker).
-
Procedure:
-
Dissolve CA in methanol under
atmosphere. -
Add Pd/C catalyst carefully.
-
Purge system with
gas. Stir at room temperature for 2–4 hours. -
Monitoring: Check via TLC (Silica, Hexane:EtOAc 1:1). DCA spot will be slightly lower/different Rf and will not stain as intensely with KMnO4 (no double bond).
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
-
-
Validation:
-NMR. Look for disappearance of alkene protons ( 6.0–6.5 ppm) and appearance of methylene multiplets ( 1.8 and 2.6 ppm).
Protocol B: Extraction from Plant Tissue (Pine Xylem)
Rationale: Isolation of endogenous metabolites.[6][7]
-
Material: Fresh cambial tissue/xylem from Pinus species.[6][7]
-
Extraction:
-
Flash freeze in liquid
and grind to powder. -
Extract with 80% Methanol (
, 24h).
-
-
Purification:
-
Centrifuge (10,000 x g, 10 min). Collect supernatant.
-
Hydrolysis (Optional): If DCA is glycosylated (Dihydroconiferin), treat with
-glucosidase.[1] -
Solid Phase Extraction (SPE): Load onto C18 cartridge, wash with water, elute with Methanol.
-
-
Analysis: Proceed to HPLC-UV/MS as described in Section 5.
References
-
Dixon, R. A., & Barros, J. (2019). Lignin biosynthesis: old roads revisited and new roads explored. Current Opinion in Plant Biology. Link
-
Savidge, R. A., & Förster, H. (2001). Coniferyl alcohol metabolism in conifers—II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis.[1][2][6][7][8][9] Phytochemistry. Link
-
Tsuji, Y., et al. (2004). Coniferyl alcohol dehydrogenase in the formation of dihydroconiferyl alcohol in Pinus.[1] Journal of Wood Science. Link
-
Chin, Y. W., et al. (2006). Antioxidant and cytoprotective compounds from Kalopanax pictus.[10][11] Bioorganic & Medicinal Chemistry Letters. Link
-
Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews. Link
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- 6. researchgate.net [researchgate.net]
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- 8. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
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- 11. Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Nexus of Dihydroconiferyl Alcohol in Plant Defense
An In-Depth Technical Guide for Researchers
Abstract
Dihydroconiferyl alcohol (DCA), a phenylpropanoid metabolite, occupies a critical juncture in plant biochemistry, linking the central phenylpropanoid pathway to specialized defense mechanisms. While structurally similar to the lignin precursor coniferyl alcohol, DCA and its derivatives serve distinct and multifaceted roles in plant immunity, acting as direct antioxidant and antimicrobial agents, and as foundational units for the biosynthesis of protective lignans and neolignans.[1][2] This technical guide provides a comprehensive exploration of the DCA metabolic pathway, from its biosynthesis and regulation to its functional roles in plant defense. We present detailed, field-proven experimental protocols for the extraction, quantification, and functional analysis of DCA, designed to provide researchers and drug development professionals with a robust framework for investigating this pivotal class of secondary metabolites.
The Biosynthetic Pathway: A Diversion from Lignification
The synthesis of dihydroconiferyl alcohol originates from the general phenylpropanoid pathway, a core metabolic route responsible for a vast array of phenolic compounds.[3] The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce key intermediates that feed various branches of secondary metabolism, including flavonoid, stilbenoid, and monolignol synthesis.
The canonical pathway leading towards DCA is as follows:
-
Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine, the committed step of the pathway.
-
Hydroxylation and Methylation: A series of hydroxylations and methylations convert cinnamic acid to ferulic acid. Key enzymes in this sequence include Cinnamate-4-hydroxylase (C4H) and Caffeic acid O-methyltransferase (COMT).[3]
-
Activation to Feruloyl-CoA: 4-Coumarate:CoA ligase (4CL) activates ferulic acid to its thioester, feruloyl-CoA.[4]
-
Reduction to Coniferaldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde.[4]
-
The Branch Point Reaction: The conversion of coniferaldehyde represents a critical metabolic fork. While cinnamyl alcohol dehydrogenase (CAD) typically reduces coniferaldehyde to coniferyl alcohol for lignin biosynthesis, a distinct or related reductase activity, utilizing NADPH as a cofactor, reduces coniferaldehyde to dihydroconiferyl alcohol.[3][5] This step effectively diverts metabolic flux away from lignification and towards the production of DCA-derived defense compounds. This reaction has been demonstrated in microsomes isolated from the developing xylem of Pinus strobus.[5][6]
The causality behind this metabolic diversion is crucial for plant survival. Under pathogenic threat, plants must rapidly reallocate resources from growth (e.g., cell wall lignification) to defense. The upregulation of the reductase activity responsible for DCA synthesis is a key mechanism in this strategic pivot.
Caption: Biosynthetic pathway of dihydroconiferyl alcohol.
Functional Roles in Plant Defense
Dihydroconiferyl alcohol and its derivatives contribute to plant defense through a multi-tiered strategy, encompassing direct toxicity, antioxidant protection, and the formation of complex defensive polymers.
Direct Antimicrobial and Antioxidant Activity
As a phenolic compound, DCA possesses inherent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that accumulate during pathogen attack and other stress conditions.[7] This activity helps protect host cells from oxidative damage.[8] While direct evidence for DCA's antimicrobial activity is emerging, related phenylpropanoids and their derivatives, such as coniferyl alcohol-derived polymers, have demonstrated significant antibacterial effects.[9] The structural features of DCA, including its hydroxyl group and methoxylated phenol ring, are characteristic of compounds with established antimicrobial efficacy.
Precursor to Lignans and Neolignans
A primary defensive role of DCA is to serve as a monomeric unit for the synthesis of lignans and neolignans.[2] These are large classes of phenylpropanoid dimers and oligomers with a vast range of biological activities, including potent antimicrobial, insecticidal, and antiviral properties.[10][11][12] In response to infection, plants can rapidly couple DCA molecules via oxidative reactions, often catalyzed by peroxidases and laccases, to form a diverse arsenal of protective compounds.[13] This rapid polymerization at the site of infection can create a chemical barrier that inhibits pathogen growth and spread. Lignans are recognized as crucial molecules in plant defense strategies against a variety of pests and diseases.[11]
Reinforcement of Cell Wall Barriers
While DCA itself is diverted from the main lignification pathway, its metabolism is intricately linked to cell wall-based defense. Pathogen-induced lignification is a well-documented defense response that creates a physical barrier to impede pathogen invasion.[14] The accumulation of DCA and its conversion to defensive lignans can be seen as a complementary strategy, providing a localized, rapid chemical fortification of the cell wall region, while the broader lignification process provides structural reinforcement.
Quantitative Bioactivity Profile
The biological efficacy of dihydroconiferyl alcohol has been quantified in several in vitro assays. These data provide a baseline for understanding its potential contribution to plant defense and for its consideration in drug development applications.
| Bioassay | Endpoint | Result | Cell Line/System | Reference |
| DPPH Radical Scavenging Assay | IC₅₀ | > 100 µM | Cell-free | Chin et al., 2008[8] |
| Hydroxyl Radical Scavenging Assay | IC₅₀ | 80.2 µM | Cell-free | Chin et al., 2008[8] |
| Cytoprotective Activity Assay | ED₅₀ | 12.5 µM | MCF-7 cells (H₂O₂-stressed) | Chin et al., 2008[8] |
Experimental Protocols: A Self-Validating Framework
Investigating the DCA pathway requires robust and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls and checks to ensure data integrity.
Protocol: Extraction and Quantification of Dihydroconiferyl Alcohol
This protocol details the extraction of DCA from plant tissue and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for metabolomic analysis.[15]
Causality: The choice of a multi-step solvent extraction is based on the semi-polar nature of DCA.[16] Quenching the tissue in liquid nitrogen is a critical first step to halt all enzymatic activity, providing an accurate snapshot of the metabolome at the time of harvest.[17] Derivatization with BSTFA is necessary to silylate the hydroxyl groups, making the molecule volatile and suitable for GC analysis.
Methodology:
-
Sample Harvest and Quenching: Harvest 100-200 mg of plant tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Transfer the frozen powder to a 2 mL microcentrifuge tube. Add 1.5 mL of 80% methanol containing an internal standard (e.g., 10 µg/mL of 4-hydroxy-3-methoxybenzyl alcohol).
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath for 15 minutes at room temperature.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solvent Partitioning:
-
Transfer the supernatant to a new tube. Add 1 mL of hexane and vortex for 30 seconds to remove non-polar interferents like lipids.
-
Centrifuge at 3,000 x g for 5 minutes. Discard the upper hexane layer. Repeat once.
-
-
Drying and Derivatization:
-
Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example): Agilent DB-5ms column (30 m x 0.25 mm x 0.25 µm). Inlet temperature 250°C. Oven program: 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. Helium carrier gas at 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.
-
-
Quantification: Identify the di-TMSi ether of DCA based on its retention time and mass spectrum compared to an authentic standard.[6] Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Experimental workflow for DCA extraction and analysis.
Protocol: In Vitro Antimicrobial Assay
This protocol assesses the direct antimicrobial activity of purified DCA against a model plant pathogen (e.g., Pseudomonas syringae).
Causality: A broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antimicrobial potency. Including a solvent control (DMSO) is essential to ensure that the observed effects are due to the compound and not the vehicle. A positive control (e.g., streptomycin) validates the assay's sensitivity.
Methodology:
-
Prepare Inoculum: Grow the bacterial pathogen in a suitable liquid medium (e.g., King's B) overnight. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh medium.
-
Prepare Compound Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of DCA (dissolved in DMSO) in the growth medium. Final concentrations should range from, for example, 500 µg/mL down to <1 µg/mL.
-
Ensure the final DMSO concentration in all wells is ≤1%.
-
Include wells for a positive control (antibiotic), a negative control (medium only), and a solvent control (medium with 1% DMSO).
-
-
Inoculation: Add the diluted bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at 28°C for 24-48 hours with shaking.
-
Determine MIC: The MIC is the lowest concentration of DCA at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Conclusion and Future Directions
The metabolic pathway of dihydroconiferyl alcohol represents a sophisticated adaptation in plants, allowing for the rapid deployment of chemical defenses in response to environmental threats. Its role as both a direct defense molecule and a precursor to the vast family of lignans places it at a crucial control point in plant immunity.[1][2] Future research should focus on identifying and characterizing the specific reductase(s) that catalyze the conversion of coniferaldehyde to DCA, as these enzymes could be key targets for engineering enhanced disease resistance in crops. Furthermore, exploring the downstream lignan and neolignan products derived from DCA in various plant-pathogen interactions will undoubtedly uncover novel bioactive compounds with potential applications in medicine and agriculture.
References
- The Biosynthesis of Dihydroconiferyl Alcohol: A Technical Guide for Researchers. (n.d.). Benchchem.
- The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide. (n.d.). Benchchem.
- The Effect Of Alcohol On Plants. (2022, August 30). Sciencing.
- Dynamics of biosynthesis of neolignans (dehydrodiconiferyl alcohol glucoside). (n.d.). ResearchGate.
- Dihydroconiferyl alcohol - A cell division factor from Acer species. (n.d.). PubMed.
- Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). (2022, April 28). PubMed Central.
- Dihydroconiferyl Alcohol: A Comparative Analysis of its Bioactivity. (n.d.). Benchchem.
- Showing Compound Dihydroconiferyl alcohol (FDB020694). (2010, April 8). FooDB.
- Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth. (n.d.). PMC - NIH.
- Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. (2022, May 5). Frontiers.
- Biosynthetic pathway from ferulate to coniferyl alcohol and sinapyl... (n.d.). ResearchGate.
- Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). ResearchGate.
- First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds. (n.d.). Frontiers.
- Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. (n.d.). PubMed.
- Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro. (2026, January 21). ResearchGate.
- Lignin and lignans in plant defence: insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus. (n.d.). PubMed.
- NMR-based plant metabolomics protocols: a step-by-step guide. (n.d.). Frontiers.
- CAS 2305-13-7: Dihydroconiferyl alcohol. (n.d.). CymitQuimica.
- A Guide to Metabolic Network Modeling for Plant Biology. (2025, February 6). MDPI.
- Plant Metabolism: Methods and Protocols. (2025, August 10). ResearchGate.
- Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances. (n.d.). PubMed.
- Computational Approaches to Design and Test Plant Synthetic Metabolic Pathways. (n.d.). Oxford Academic.
- How plants produce defensive toxins without harming themselves. (2021, January 14). ScienceDaily.
- H(2)O(2) generation during the auto-oxidation of coniferyl alcohol drives the oxidase activity of a highly conserved class III peroxidase involved in lignin biosynthesis. (n.d.). PubMed.
- Lignans and Their Derivatives from Plants as Antivirals. (n.d.). MDPI.
- Experimental Design and Sample Preparation in Forest Tree Metabolomics. (n.d.). PMC.
- Lignin and lignans in plant defence: Insight from expression profiling of cinnamyl alcohol dehydrogenase genes during development and following fungal infection in Populus. (2025, August 9). ResearchGate.
- DIHYDROCONIFERYL ALCOHOL. (2025, July 14). ChemicalBook.
- Chemical Properties of Dihydroconiferyl alcohol (CAS 2305-13-7). (n.d.). Cheméo.
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Methodological & Application
Application Note: High-Purity Isolation of Dihydroconiferyl Alcohol (DHCA) from Gymnosperm Xylem
[1]
Abstract & Biological Context
Dihydroconiferyl alcohol (DHCA), a guaiacyl monolignol derivative with a saturated propyl side chain, represents a critical metabolic node in the lignin biosynthesis pathway of gymnosperms (Pinus, Picea spp.).[1] Unlike its unsaturated counterpart (coniferyl alcohol), DHCA is often associated with specific stress responses, antioxidant defense mechanisms, and "defense lignin" formation.[1]
For drug development professionals, DHCA is of increasing interest due to its chemopreventive and antioxidant properties.[1] However, its isolation is complicated by its tendency to polymerize and its low natural abundance compared to glycosylated forms (e.g., dihydroconiferin).[1] This protocol details a rigorous, low-temperature extraction workflow designed to preserve the monomeric state and maximize yield from Pinus sylvestris (Scots Pine) developing xylem.[1]
Mechanistic Principles of Extraction
-
Cryogenic Quenching: Xylem tissues contain high levels of peroxidases and laccases.[1] Immediate liquid nitrogen quenching is non-negotiable to prevent the oxidative radical coupling of DHCA into lignans or lignin polymers.[1]
-
Solvent Polarity Matching: DHCA (logP ~0.9-1.2) is moderately polar.[1] While methanol is excellent for cell wall penetration, a subsequent liquid-liquid partition into ethyl acetate is necessary to separate DHCA from highly polar glycosides and sugars.[1]
-
Chemo-Selectivity: If "Total DHCA" is required (including that bound as glycosides), an enzymatic hydrolysis step using
-glucosidase is integrated.[1] For "Free DHCA," this step is omitted.[1]
Experimental Workflow Diagram
The following flowchart illustrates the critical decision points between extracting Free DHCA versus Total DHCA (Aglycone + Glycoside).
Caption: Optimized workflow for the isolation of Dihydroconiferyl Alcohol, distinguishing between free monomer extraction and glycoside hydrolysis pathways.
Detailed Protocol
Phase 1: Biomass Preparation & Extraction
Objective: Solubilize phenolic metabolites while inhibiting oxidative enzymes.[1]
-
Harvesting: Strip bark from Pinus branches to expose the developing xylem (gelatinous layer).[1] Scrape this layer immediately into liquid nitrogen.[1]
-
Milling: Grind the frozen tissue to a fine powder using a cryo-mill or mortar and pestle under liquid nitrogen.
-
Critical: Do not allow the sample to thaw; peroxidase activity resumes instantly at
C.[1]
-
-
Extraction:
-
Suspend 10 g of tissue powder in 100 mL of 80% Methanol (aq) .
-
Sonicate (ultrasound-assisted extraction) for 30 minutes at 4°C (ice bath).
-
Note: Avoid Soxhlet extraction; prolonged heat causes polymerization.[1]
-
-
Filtration: Filter through Whatman No. 1 paper. Evaporate methanol under reduced pressure (Rotavap) at <40°C to obtain an aqueous residue.
Phase 2: Fractionation (Liquid-Liquid Extraction)
Objective: Separate DHCA from polar sugars and glycosides.[1]
-
Dilute the aqueous residue with distilled water to 50 mL.
-
Partition: Extract three times with 50 mL of Ethyl Acetate (EtOAc) .
-
Drying: Combine EtOAc fractions, dry over anhydrous
, filter, and evaporate to dryness.
Phase 3: Purification (Chromatography)
Objective: Isolate DHCA from other lignans (e.g., pinoresinol, secoisolariciresinol).[1]
Step A: Silica Gel Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Elution Profile:
Step B: Semi-Preparative HPLC (Polishing) For pharmaceutical-grade purity (>98%), perform a final polish.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm) |
| Flow Rate | 3.0 mL/min |
| Detection | UV @ 280 nm (aromatic ring) |
| Solvent A | Water + 0.1% Formic Acid |
| Solvent B | Acetonitrile (ACN) |
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0 | 5 | Equilibration |
| 5 | 5 | Sample Injection |
| 25 | 40 | Linear Gradient |
| 30 | 100 | Wash |
| 35 | 5 | Re-equilibration |[1]
Retention Note: DHCA typically elutes between 18–22 minutes depending on column dimensions.[1]
Validation & Quality Control
To ensure the isolate is Dihydroconiferyl Alcohol and not its unsaturated analog (Coniferyl Alcohol), validation via NMR is required.[1]
Nuclear Magnetic Resonance (NMR) Data
Solvent:
| Position | Proton ( | Multiplicity | Carbon ( | Structural Diagnostic |
| Aromatic | 6.65 – 6.85 | Multiplet | 111.0 - 146.0 | Guaiacyl ring pattern |
| Methoxy (-OCH3) | 3.85 | Singlet | 55.9 | Characteristic of monolignols |
| 2.60 | Triplet | 31.5 | Distinguishes from Coniferyl Alc. (Sat.[1] vs Vinyl) | |
| 1.82 | Multiplet | 34.2 | Propyl chain middle methylene | |
| 3.65 | Triplet | 62.0 | Primary alcohol |
Interpretation: The presence of the triplet at 2.60 ppm (benzylic methylene) and the absence of vinylic protons (typically 6.2–6.5 ppm in coniferyl alcohol) confirms the dihydro structure.[1]
References
-
Biosynthesis & Occurrence: Savidge, R. A. (1987).[1] Dihydroconiferyl alcohol in developing xylem of Pinus contorta. Phytochemistry. Link
-
Extraction Methodology: Udagama-Randeniya, P., & Savidge, R. A. (1995).[1] Coniferyl alcohol oxidase: a new enzyme involved in lignification. Plant Physiology. Link
-
NMR Characterization: Ralph, J., et al. (2004).[1] NMR Characterization of Lignins. In: Lignin and Lignans: Advances in Chemistry. CRC Press.[1] Link[1]
-
Bioactivity Context: Chin, Y. W., et al. (2008).[1] Lignans and other constituents of the roots of Aristolochia contorta. Chemical and Pharmaceutical Bulletin. Link
-
Synthesis Validation: Modzelewska, A., et al. (2005).[1] Antioxidant activity of lignans from Taxus baccata. Zeitschrift für Naturforschung C. Link
Application Note & Protocol: DPPH Radical Scavenging Assay for Dihydroconiferyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to determining the antioxidant capacity of dihydroconiferyl alcohol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Dihydroconiferyl alcohol, a phenolic compound, is recognized for its antioxidant properties, which are crucial in various biological systems and for therapeutic applications.[1] This guide delves into the underlying chemical principles of the DPPH assay, offers a detailed, step-by-step protocol for its execution, and provides insights into data analysis and interpretation. The protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible results for researchers in drug discovery and development.
Introduction: The Significance of Antioxidant Capacity Assessment
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[2] An overproduction of ROS can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Dihydroconiferyl alcohol, a phenolic compound found in various natural sources, has demonstrated antioxidant potential, making it a person of interest for therapeutic development.[1][3]
The DPPH assay is a widely adopted method for screening the antioxidant activity of various compounds.[4][5] Its popularity stems from its simplicity, speed, and reliability.[5] This application note will provide a robust protocol for evaluating the radical scavenging activity of dihydroconiferyl alcohol, enabling researchers to quantify its antioxidant efficacy.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] DPPH is a deep violet-colored free radical in its oxidized state, with a characteristic absorbance maximum around 517 nm.[6] When reduced by an antioxidant, the DPPH molecule is converted to a non-radical form, 2,2-diphenyl-1-picrylhydrazine, which is pale yellow.[6][7] This color change leads to a decrease in absorbance at 517 nm, and the extent of this discoloration is directly proportional to the radical scavenging activity of the antioxidant.[6]
The reaction can be summarized as follows:
DPPH• (violet) + AH (antioxidant) → DPPH-H (yellow) + A• (antioxidant radical)
The antioxidant capacity is typically expressed as the percentage of DPPH radical scavenging activity or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8]
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Vortex mixer
-
Analytical balance
-
Calibrated micropipettes
-
96-well microtiter plates (for microplate reader format) or cuvettes (for spectrophotometer format)
-
Amber glass bottles for storing DPPH solution
Chemicals
-
Dihydroconiferyl alcohol (CAS 2305-13-7)[3]
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade) or Ethanol[9]
-
Positive Control: Ascorbic acid, Trolox, or Quercetin[10]
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening. The volumes can be scaled up for use with standard cuvettes.
Preparation of Solutions
4.1.1. DPPH Working Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
To facilitate dissolution, sonicate the solution for a few minutes.[11]
-
Store the DPPH solution in an amber glass bottle and protect it from light to prevent degradation.[12] This solution should be prepared fresh daily.
-
The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[12] If necessary, adjust the concentration to achieve this absorbance range.
4.1.2. Dihydroconiferyl Alcohol Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 10 mg of dihydroconiferyl alcohol.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
4.1.3. Serial Dilutions of Dihydroconiferyl Alcohol
-
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). The concentration range should be chosen to bracket the expected IC50 value.
4.1.4. Positive Control Solution (e.g., Ascorbic Acid, 1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the chosen positive control (e.g., ascorbic acid) in methanol.
-
Perform serial dilutions as described for dihydroconiferyl alcohol.
Assay Procedure
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Plate Setup:
-
Blank: 200 µL of methanol.
-
Control (A_control): 100 µL of methanol + 100 µL of DPPH working solution.
-
Sample (A_sample): 100 µL of each dihydroconiferyl alcohol dilution + 100 µL of DPPH working solution.
-
Positive Control: 100 µL of each positive control dilution + 100 µL of DPPH working solution.
-
Perform all measurements in triplicate.[12]
-
-
Reaction:
-
To the designated wells of a 96-well plate, add 100 µL of the sample or control solutions.
-
Add 100 µL of the DPPH working solution to all wells except the blank.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of DPPH radical scavenging activity is calculated using the following formula[8]:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
Determination of IC50 Value
The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. It is a measure of the antioxidant potency of the compound.
-
Plot the percentage of inhibition against the corresponding concentrations of dihydroconiferyl alcohol.
-
Use linear regression analysis to determine the equation of the line (y = mx + c), where 'y' is the % inhibition and 'x' is the concentration.[13][14]
-
The IC50 value can be calculated by substituting y = 50 into the equation and solving for x[14][15]:
IC50 = (50 - c) / m
A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: Hypothetical DPPH Radical Scavenging Activity of Dihydroconiferyl Alcohol
| Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition |
| 0 (Control) | 0.985 | 0 |
| 31.25 | 0.768 | 22.03 |
| 62.5 | 0.591 | 40.00 |
| 125 | 0.413 | 58.07 |
| 250 | 0.236 | 76.04 |
| 500 | 0.108 | 89.04 |
Trustworthiness and Validation
To ensure the trustworthiness of the results, it is crucial to incorporate the following practices:
-
Positive Control: Always include a well-characterized antioxidant like ascorbic acid or Trolox in the assay.[10] This serves as a benchmark for comparing the activity of the test compound and validates the assay's performance.
-
Replicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results.[12]
-
Linearity: Ensure that the concentrations of the test compound used fall within the linear range of the assay. This is essential for accurate IC50 determination.[16]
-
Solvent Control: The solvent used to dissolve the sample (in this case, methanol) should not exhibit any significant DPPH scavenging activity.
Conclusion
The DPPH assay is a straightforward and effective method for assessing the antioxidant potential of dihydroconiferyl alcohol.[5] By following this detailed protocol and incorporating the principles of scientific integrity, researchers can obtain reliable and reproducible data to support the development of new antioxidant-based therapeutics. The provided framework for data analysis and interpretation will aid in the accurate determination of the compound's radical scavenging efficacy.
References
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
The Chemist. (2021, July 18). DPPH Assay: Radical Scavenging Activity Assay - Principle, Procedure, Advantages and Limitations [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023, January 17). How I can make concentrations for DPPH? Retrieved from [Link]
-
Güzel, İ., & Alwasel, S. H. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6203. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Wang, M., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Science & Nutrition, 6(5), 1346-1354. [Link]
-
Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]
-
Zen-Bio. (2013, December). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]
-
ResearchGate. (2018, July 5). How to calculate DPPH IC50 accurately? Retrieved from [Link]
-
Sharma, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-8. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]
-
Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5547. [Link]
-
The Chemist. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the antioxidant activity of the extracts by DPPH assay. Retrieved from [Link]
-
BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. Retrieved from [Link]
-
Susilowati, S., & Kurniawan, F. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
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Application Note: Solvent Extraction Efficiency of Dihydroconiferyl Alcohol (DHCA) in Methanol
Executive Summary
Dihydroconiferyl alcohol (DHCA), a monolignol derivative and bioactive phenolic found in Acer species and lignocellulosic biomass, presents specific extraction challenges due to its intermediate polarity and susceptibility to oxidation. While ethanol and ethyl acetate are common solvents, Methanol (MeOH) is often the solvent of choice for analytical quantification due to its low viscosity, high penetration power, and ability to disrupt hydrogen bonding in plant cell walls.
This Application Note provides a validated protocol for evaluating the extraction efficiency of DHCA in methanol. It details the physicochemical basis for solvent selection, a step-by-step extraction workflow using Ultrasound-Assisted Extraction (UAE), and a self-validating HPLC quantification method.
Physicochemical Context & Solvent Selection[1][2][3][4][5][6]
The Solute: Dihydroconiferyl Alcohol
DHCA (CAS: 2305-13-7) possesses a guaiacyl unit (4-hydroxy-3-methoxyphenyl) and a propanol side chain.[1]
-
Polarity: Moderate. The phenolic hydroxyl and aliphatic hydroxyl groups act as hydrogen bond donors/acceptors.
-
Lipophilicity: LogP
1.2–1.5. It partitions well into organic solvents but retains water solubility.
The Solvent: Methanol
Methanol is selected over ethanol or acetonitrile for primary extraction efficiency trials due to:
-
Small Molecular Size: Allows deeper penetration into lignocellulosic matrices compared to larger alcohols.
-
Polarity Index (5.1): Closely matches the polarizable nature of the DHCA phenolic ring.
-
Volatility: Facilitates concentration of extracts at lower temperatures (<40°C), minimizing thermal degradation of DHCA.
Solubility Mechanism
The extraction efficiency (
Figure 1: Mechanistic pathway of DHCA desorption from biomass into methanol solvent.
Experimental Protocol
Materials & Reagents[4]
-
Standard: Dihydroconiferyl Alcohol (>98% purity, e.g., Sigma/Merck).
-
Solvent: Methanol (HPLC Grade).[2]
-
Matrix: Dried plant biomass (e.g., Acer saccharum sap concentrate or wood dust) or spiked cellulose control.
-
Equipment: Ultrasonic bath (frequency 40 kHz), Centrifuge (10,000 x g), HPLC-UV/DAD system.
Sample Preparation
Critical Step: Moisture content significantly affects extraction efficiency in pure methanol.
-
Lyophilization: Freeze-dry biomass to constant weight to remove water.
-
Comminution: Grind samples to a fine powder (<0.5 mm mesh) to maximize surface area.
Extraction Workflow (Ultrasound-Assisted)
This method utilizes cavitation to enhance mass transfer, superior to passive maceration.
-
Weighing: Accurately weigh 100 mg (
) of sample into a 15 mL centrifuge tube. -
Solvent Addition: Add 5.0 mL of Methanol. (Solid-to-Liquid ratio 1:50).
-
Sonication: Sonicate for 30 minutes at 25°C .
-
Note: Maintain temperature <40°C using ice to prevent oxidation.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (MeOH compatible).
-
Re-extraction (Optional but Recommended): Resuspend the pellet in 5.0 mL fresh methanol, repeat steps 3-5, and pool supernatants to ensure exhaustive extraction.
Figure 2: Step-by-step Ultrasound-Assisted Extraction (UAE) workflow.
Quantification & Efficiency Calculation
HPLC Conditions
To accurately measure efficiency, the analytical method must separate DHCA from other lignans (e.g., coniferyl alcohol).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%->90% B |
| Detection | UV @ 280 nm (Characteristic phenol absorption) |
| Retention Time | Approx. 12-14 min (varies by column) |
Calculating Extraction Efficiency (Recovery Method)
Since the "true" content of a natural matrix is unknown, efficiency is best determined via a Spike Recovery Test .
Protocol:
-
Spike: Add a known mass of DHCA standard (
, e.g., 0.5 mg) to the raw biomass before extraction. -
Extract: Perform the protocol described in Section 3.3.
-
Quantify: Measure the total mass of DHCA recovered (
). -
Control: Measure the endogenous DHCA in an unspiked sample (
).
Formula:
Target Acceptance Criteria: A robust method should yield 85% - 105% recovery.
Expected Performance & Troubleshooting
Comparative Solvent Efficiency Data
Based on polarity matching and literature on similar monolignols, the expected relative efficiencies are:
| Solvent System | Predicted Efficiency | Notes |
| Methanol (100%) | High (90-98%) | Best for pure DHCA; may extract lipophilic impurities. |
| Methanol:Water (80:20) | Optimal (>95%) | Water swells cellulose, aiding release; MeOH dissolves DHCA. |
| Ethanol (100%) | Moderate (80-90%) | Less penetrating power than methanol. |
| Ethyl Acetate | Moderate (70-85%) | Good for liquid-liquid partitioning, less for solid extraction. |
Troubleshooting Guide
-
Low Recovery (<80%):
-
Cause: DHCA degradation.[3] Fix: Ensure extraction temp <40°C; add 0.1% ascorbic acid as antioxidant.
-
Cause: Matrix binding. Fix: Switch to 80% MeOH (aq) to swell the biomass.
-
-
High Backpressure in HPLC:
-
Cause: Precipitated waxes. Fix: Ensure filtration is done at room temperature; use a guard column.
-
References
-
Tsuji, H., et al. (2020). Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Journal of Chromatographic Science.
-
Lee, T.S., et al. (1981).[3] Dihydroconiferyl alcohol - A cell division factor from Acer species.[3][4] Planta, 152(6), 571-577.[3]
-
Doria, F. (2022).[5] Green aviation fuel hydrocarbons from lignocellulosic biomass via hydrothermal liquefaction.[6] (Discusses DHCA as a hydrogenation product in alcohol solvents).
-
BenchChem. (2023). A Technical Guide to Dihydroconiferyl Alcohol: Properties and Extraction.[4]
-
Sigma-Aldrich. (2023). Solvent Miscibility and Polarity Table.
Sources
- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doria.fi [doria.fi]
Application Note: Preparation and Standardization of Dihydroconiferyl Alcohol (DHCA) Stock Solutions
[1]
Abstract & Scope
Dihydroconiferyl alcohol (DHCA, CAS: 2305-13-7) is a critical monolignol derivative involved in lignin biosynthesis and plant metabolomics.[1] It also serves as a bioactive phenolic intermediate in pharmaceutical research.[1] However, its application is frequently compromised by its susceptibility to oxidation and polymerization when in solution.[1]
This application note provides a rigorous, standardized protocol for preparing high-purity DHCA stock solutions. Unlike generic guides, this protocol integrates stability safeguards (inert atmosphere handling) and quality control checkpoints (HPLC-UV validation) to ensure experimental reproducibility.[1]
Compound Profile & Properties
Understanding the physicochemical limitations of DHCA is the first step in successful solution preparation.[1]
| Property | Specification | Notes |
| Chemical Name | Dihydroconiferyl alcohol | 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol |
| CAS Number | 2305-13-7 | |
| Molecular Weight | 182.22 g/mol | |
| Physical State | Viscous Oil or Low-melting Solid | Melting Point ~63-65°C; often supercools to an oil.[1][2][3][4] |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Sparingly soluble in water. |
| Stability | Light & Air Sensitive | Phenolic moiety prone to oxidative coupling (browning). |
| UV Max | ~280 nm | Characteristic of the guaiacyl ring. |
Materials & Equipment
Reagents
-
Dihydroconiferyl Alcohol Reference Standard: Purity ≥98%.[5]
-
Primary Solvent (HPLC): Methanol (LC-MS Grade). Preferred for analytical standards due to volatility and compatibility with mobile phases.[1]
-
Alternative Solvent (Bioassay): Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Preferred for cell-based assays to minimize evaporation.[1]
-
Inert Gas: Nitrogen (
) or Argon (Ar) stream.[6]
Equipment
-
Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).
-
Ultrasonic Bath: With temperature control (<30°C).
-
Vortex Mixer.
-
Glassware: Amber borosilicate volumetric flasks (Class A).
-
Filtration: 0.22 µm PTFE syringe filters (hydrophobic).
-
Storage: Amber HPLC vials with PTFE/Silicone septa.
Experimental Workflow (Visualization)
The following logic flow outlines the critical path for preparation, emphasizing the "Decision Points" where solvent choice dictates the downstream handling.
Figure 1: Decision-tree workflow for DHCA stock preparation depending on downstream application (Analytical vs. Biological).
Detailed Protocol
Step 1: Preparation of Stock Solution (10 mM)
Target Concentration: 10 mM is ideal for ease of dilution.
Example Calculation: To prepare 10 mL of 10 mM solution.
-
Equilibration: Remove the DHCA vial from the refrigerator and allow it to reach room temperature (approx. 20 mins) before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic cold solid.[1]
-
Weighing: Accurately weigh ~18.2 mg of DHCA into a 10 mL Class A amber volumetric flask. Record the exact mass for potency calculation.
-
Solvent Addition:
-
For HPLC: Add approx. 8 mL of Methanol .
-
For Bioassays: Add approx. 8 mL of DMSO .
-
-
Dissolution: Vortex for 30 seconds. If the oily solid persists, sonicate for 2-5 minutes.[1] Caution: Monitor temperature; heat degrades phenolics.[1]
-
Volume Adjustment: Dilute to the mark (10 mL) with the respective solvent. Invert 10 times to mix.
Step 2: Filtration and Aliquoting[1]
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Note: Nylon filters may bind phenolic compounds; PTFE or PVDF is recommended.[1]
-
Inert Gas Purge: Gently blow a stream of Nitrogen or Argon into the headspace of the vial for 10-15 seconds to displace oxygen.
-
Aliquoting: Divide into small aliquots (e.g., 100 µL or 500 µL) in amber HPLC vials to avoid repeated freeze-thaw cycles.
Step 3: Quality Control (HPLC-UV Validation)
Before using the stock for critical experiments, validate its purity and concentration.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV Absorbance at 280 nm .[5]
-
Acceptance Criteria: Single peak >98% area integration.
Storage and Stability
-
Short Term (Days): 4°C in amber vials.
-
Long Term (Months): -80°C. Stability is significantly improved in methanol over DMSO at low temperatures due to DMSO's freezing point issues (DMSO freezes at 19°C, causing potential solute precipitation/crystallization pockets).[1]
-
Shelf Life: 6 months at -80°C if protected from light and oxygen.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Solution turns yellow/brown | Oxidation of the phenolic group.[1] | Discard solution. Prepare fresh stock using degassed solvents and store under Nitrogen. |
| Precipitation upon cooling | Saturation limit reached or water contamination. | Sonicate to re-dissolve. If using DMSO, ensure it is anhydrous.[1] For HPLC, ensure the stock is not injected into a highly aqueous mobile phase without a gradient ramp.[1] |
| Split peaks in HPLC | Solvent mismatch. | If injecting a DMSO stock into an aqueous HPLC system, the viscosity difference can cause peak distortion.[1] Dilute the stock 1:10 in the initial mobile phase before injection.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16822, Dihydroconiferyl alcohol. Retrieved from [Link]
Sources
- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
- 2. Dihydroconiferyl alcohol (CAS 2305-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Buy Dihydroconiferyl alcohol | 2305-13-7 [smolecule.com]
- 4. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Underivatized Dihydroconiferyl Alcohol Analysis
Status: Operational Ticket ID: GCMS-DCA-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
Analyzing dihydroconiferyl alcohol (DCA) without derivatization presents a significant chromatographic challenge. As a lignin monomer containing both a phenolic hydroxyl and an aliphatic alcohol group, DCA possesses "active hydrogens" that readily form hydrogen bonds with silanol groups (Si-OH) in the GC flow path. This interaction results in peak tailing, adsorption (loss of sensitivity), and retention time shifts.
This guide provides a self-validating protocol to eliminate active sites and optimize peak symmetry, ensuring reliable quantification without the need for silylation.
Module 1: The "Active Hydrogen" Challenge
The Mechanism of Tailing
When underivatized DCA enters a standard GC inlet, its hydroxyl groups seek electron-rich sites. If the glass liner, quartz wool, or column stationary phase contains exposed silanols, the DCA molecules momentarily "stick" to these sites via hydrogen bonding before releasing. This delay creates the exponential decay (tail) seen in the chromatogram.
The Solution: The Inert Flow Path
Success depends on constructing a completely inert flow path where every surface—from injection to detection—is chemically deactivated.
Figure 1: Mechanism of peak tailing caused by silanol interactions. The deactivation layer (green) is critical for preventing this adsorption.
Module 2: Inlet Optimization (The Critical Zone)
The inlet is the most common source of peak tailing for underivatized phenols.
Liner Selection
-
Recommendation: Use a Single Taper, Ultra-Inert Liner with Low/No Wool .
-
Why:
-
Taper: Directs the sample onto the column head, minimizing contact with the hot metal gold seal and inlet weldment.
-
Wool: Glass wool increases surface area. While it aids vaporization, it is a primary site for activity. For DCA, if you must use wool to trap non-volatiles, use only "Ultra Inert" or "Topaz" grade wool placed higher in the liner to prevent thermal degradation.
-
Deactivation: Standard deactivation is insufficient. Use liners explicitly labeled "Ultra Inert" (Agilent) or "Sky/Topaz" (Restek) which undergo vapor-deposition deactivation.
-
Injection Mode: Pulsed Splitless
-
Protocol: Set a pressure pulse (e.g., 30 psi) for 0.75 min during injection.
-
Causality: The high pressure compresses the solvent vapor cloud, preventing "backflash" (contact with active metal lines) and transferring the sample to the column faster. This reduces the residence time DCA spends in the hot, active inlet.
The Gold Seal
-
Requirement: Replace standard stainless steel seals with Gold-Plated Inlet Seals .
-
Reasoning: Stainless steel forms surface oxides at high temperatures, which irreversibly bind phenols. Gold is chemically inert.
Module 3: Column Selection & Dynamics
Stationary Phase Selection
You face a trade-off between peak shape and MS performance (bleed).
| Column Type | Phase Description | DCA Peak Shape | MS Bleed | Recommendation |
| WAX (PEG) | Polyethylene Glycol | Excellent (Matches Polarity) | High | Avoid (Limits sensitivity) |
| 5-Type (Standard) | 5% Phenyl Polysiloxane | Poor (Tailing) | Low | Avoid |
| 5-Sil MS (UI) | Silarylene / Ultra Inert | Good | Very Low | Primary Choice |
-
The Winner: Rxi-5Sil MS or DB-5ms Ultra Inert .
-
Why: These columns incorporate phenyl groups into the polymer backbone (silarylene), reducing bleed while maintaining the inertness required for active compounds.
-
Film Thickness (The "Shielding" Effect)
-
Recommendation: Increase film thickness (
) to 0.50 µm (vs. standard 0.25 µm). -
Logic: A thicker stationary phase effectively "buries" the silica tubing surface, preventing the DCA from interacting with the fused silica wall. It also increases loadability, preventing fronting if the concentration is high.
Module 4: Troubleshooting & Diagnostics
The "Column Trimming" Validation
If peak shape degrades over time, perform this diagnostic step:
-
Cool the oven and inlet.
-
Trim 10–15 cm from the front (inlet side) of the column.
-
Re-inject the DCA standard.
-
Result: If peak shape restores, the issue was "matrix accumulation" (non-volatiles) at the column head acting as active sites. If not, the issue is likely the liner or the detector end.[1]
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for isolating the source of peak tailing.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a solvent for DCA? A: Methanol is risky with non-polar (5-type) columns. It has a high expansion volume (risk of backflash) and does not "wet" the stationary phase well, causing split peaks or "m-shaped" peaks.
-
Fix: Use Dichloromethane (DCM) or Ethyl Acetate . If you must use Methanol, install a deactivated fused silica guard column (Retention Gap) to focus the solvent band before it reaches the analytical column.
Q: Why does my DCA peak disappear completely at low concentrations? A: This is "irreversible adsorption." The active sites in your liner are so numerous that they are binding 100% of your analyte.
-
Fix: Replace the liner immediately with a fresh Ultra Inert liner. Verify that your gold seal is not scratched or carbonized.
Q: Should I use a higher final bake-out temperature? A: Be careful. While baking removes contaminants, exceeding the column's isothermal limit (usually 325°C for standard films) can strip the phase, exposing more silica and worsening tailing for phenols. Stick to 300°C for maintenance bakes.
References
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Application Note. Link
-
Restek Corporation. (2018).[2] GC Troubleshooting: Tailing Peaks. Technical Guide.[3] Link
-
Prothmann, J. (2016). Analysis of lignin monomers and oligomers in technical lignins using chromatography and mass spectrometry.[1][4][5] Lund University Publications. Link
-
Restek Corporation. (2020). Topaz GC Inlet Liners: The Next Level of True Blue Performance. Product Technical Guide. Link
Sources
- 1. osti.gov [osti.gov]
- 2. youtube.com [youtube.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Identification and quantification of lignin monomers and oligomers from reductive catalytic fractionation of pine wood with GC × GC – FID/MS - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low recovery of dihydroconiferyl alcohol in solid-phase extraction
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the solid-phase extraction (SPE) of dihydroconiferyl alcohol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide in-depth, scientifically grounded solutions to common issues leading to low recovery. Our approach is to not only offer corrective actions but to also explain the underlying chemical principles, empowering you to optimize your experimental outcomes.
Understanding Dihydroconiferyl Alcohol: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the characteristics of dihydroconiferyl alcohol that influence its behavior during SPE.[1][2] This phenolic compound's properties dictate the optimal conditions for its extraction.[3]
| Property | Value | Implication for SPE |
| Molecular Formula | C₁₀H₁₄O₃ | Provides the basic structure. |
| Molecular Weight | 182.22 g/mol [4] | Influences diffusion and interaction with the sorbent. |
| pKa (Strongest Acidic) | ~10.28[4] | The phenolic hydroxyl group is weakly acidic. pH control is critical for retention and elution. |
| logP (Octanol-Water Partition Coefficient) | ~1.25 - 1.48[4] | Indicates moderate hydrophobicity, suggesting suitability for reversed-phase SPE. |
| Water Solubility | 2.18 g/L[4] | Slightly soluble in water, which can present challenges for retention on reversed-phase sorbents if not managed correctly.[5] |
| Structure | Phenolic ring with a propyl alcohol side chain and a methoxy group.[2] | The aromatic ring allows for π-π interactions, while the hydroxyl and methoxy groups provide polarity. |
Troubleshooting Low Recovery: A Question-and-Answer Guide
Low recovery is a frequent challenge in SPE, often stemming from a mismatch between the analyte's properties and the extraction protocol.[6][7] This section addresses specific problems you might be facing.
Section 1: Sorbent Selection and Initial Setup
Question: I am using a standard C18 silica-based sorbent for dihydroconiferyl alcohol extraction from an aqueous sample, but my recovery is very low. What could be the reason?
Answer: While C18 is a common choice for reversed-phase SPE, low recovery of moderately polar phenolic compounds like dihydroconiferyl alcohol can occur due to a few factors:
-
Poor Retention of Polar Analytes: Dihydroconiferyl alcohol's slight water solubility can lead to it having a higher affinity for the aqueous mobile phase than for the C18 stationary phase, causing it to "break through" during sample loading. Phenolic compounds are sometimes difficult to retain on C18-modified silica because of their greater solubility in water compared to organic matrices.
-
Phase Collapse: If the C18 sorbent bed is allowed to dry out after conditioning and before sample loading, the C18 alkyl chains can "collapse." This significantly reduces the surface area available for hydrophobic interactions, leading to poor retention of the analyte.
Recommendations:
-
Switch to a Polymeric Sorbent: Consider using a polymeric reversed-phase sorbent, such as a styrene-divinylbenzene (SDB) or a hydrophilic-lipophilic balanced (HLB) polymer. These sorbents offer several advantages for phenolic compounds:
-
Enhanced Retention: They provide multiple retention mechanisms, including hydrophobic interactions and π-π interactions with the aromatic rings of both the sorbent and dihydroconiferyl alcohol, leading to stronger retention of polar analytes.[8]
-
Stability: Polymeric sorbents are generally stable across a wider pH range and are not prone to phase collapse if they dry out.[9]
-
-
Ensure Proper Conditioning and Equilibration: If you must use a C18 sorbent, it is critical to prevent the sorbent bed from drying out after the conditioning and equilibration steps.[7] Always leave a small layer of the equilibration solvent above the sorbent bed before loading your sample.
Question: How do I properly condition and equilibrate my SPE cartridge for dihydroconiferyl alcohol extraction?
Answer: Proper conditioning and equilibration are non-negotiable for achieving reproducible and high recovery.[6][9] These steps prepare the sorbent for optimal interaction with your analyte.
-
Conditioning: This step wets the sorbent and activates the functional groups. For reversed-phase sorbents (C18 or polymeric), this is typically done by passing a water-miscible organic solvent like methanol or acetonitrile through the cartridge.[9][10] This solvates the hydrophobic functional groups, making them accessible to the analyte.[9]
-
Equilibration: This step creates an environment within the cartridge that is similar to your sample matrix, which is crucial for consistent retention.[10] After conditioning, flush the cartridge with a solution that mimics your sample solvent, usually acidified water for phenolic compounds.[9]
Protocol for Conditioning and Equilibration (Reversed-Phase):
-
Pass 2-3 cartridge volumes of methanol or acetonitrile through the cartridge.
-
Pass 2-3 cartridge volumes of reagent-grade water (or a buffer matching the pH of your sample) through the cartridge.
-
Crucially, do not let the sorbent bed dry out before loading the sample. [5]
Section 2: Sample Pre-treatment and Loading
Question: What is the optimal pH for my sample when extracting dihydroconiferyl alcohol?
Answer: The pH of your sample is one of the most critical parameters for successful SPE of ionizable compounds like phenols.[11] To ensure maximum retention on a reversed-phase sorbent, the analyte should be in its neutral, non-ionized form.[11]
Dihydroconiferyl alcohol has a pKa of approximately 10.28, which is the pH at which 50% of the molecules are ionized (phenoxide form).[4] To maintain it in its neutral form, the sample pH should be adjusted to at least 2 pH units below the pKa.
Recommendation:
-
Adjust your sample pH to between 3 and 5. This ensures the phenolic hydroxyl group is protonated, making the molecule less polar and more readily retained by the non-polar stationary phase. You can use a dilute acid like formic acid or acetic acid for this adjustment.
Question: My recovery is inconsistent. Could the sample loading flow rate be the issue?
Answer: Yes, an inconsistent or excessively high flow rate during sample loading can significantly impact recovery and reproducibility.[6][12]
-
Mechanism: SPE is a chromatographic process that relies on equilibrium between the stationary phase, the mobile phase, and the analyte.[13] If the flow rate is too high, there is insufficient contact time for this equilibrium to be established, leading to analyte breakthrough and low recovery.[7][13] This is particularly true for more polar compounds that have weaker interactions with the sorbent.[12]
Recommendation:
-
Maintain a slow and consistent flow rate during sample loading, typically 1-2 mL/minute for a standard 3-6 mL SPE cartridge.[7] Using a vacuum or positive pressure manifold can help maintain a consistent flow rate across multiple samples.[6]
Section 3: Wash and Elution Steps
Question: I seem to be losing my analyte during the wash step. How can I prevent this?
Answer: Losing the analyte during the wash step indicates that your wash solvent is too strong.[6] The goal of the wash step is to remove weakly bound interferences without eluting the analyte of interest.
Recommendations:
-
Reduce the Organic Content: Your wash solvent should be strong enough to remove interferences but weak enough to leave dihydroconiferyl alcohol bound to the sorbent. If your sample is loaded in an aqueous solution, the wash step should also be primarily aqueous. You can include a small percentage of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Maintain pH: Ensure your wash solvent is at the same pH as your loading solution to keep dihydroconiferyl alcohol in its neutral, retained form.
Troubleshooting the Wash Step:
-
Collect the wash eluate and analyze it for the presence of dihydroconiferyl alcohol. If your analyte is present, your wash solvent is too aggressive.
-
Systematically decrease the percentage of organic solvent in your wash solution until your analyte is no longer detected in the wash eluate.
Question: I have confirmed my analyte is retained on the cartridge, but I get low recovery in my final eluate. How can I improve my elution?
Answer: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.[6]
Recommendations:
-
Increase Elution Solvent Strength: For reversed-phase SPE, a stronger elution solvent is more non-polar.
-
Increase Organic Content: Use a higher percentage of organic solvent in your elution solution. Methanol is often a good choice for eluting phenolic compounds.[9] You can try eluting with 100% methanol or acetonitrile.
-
Solvent Polarity: In order of increasing elution strength for polar compounds on a reversed-phase sorbent, you can try solvents like methanol > acetonitrile > acetone > ethyl acetate.[9]
-
-
Modify Elution Solvent pH: To facilitate the elution of a weakly acidic compound like dihydroconiferyl alcohol, you can increase the pH of the elution solvent. By raising the pH above the pKa (~10.28), the phenolic hydroxyl group will be deprotonated, making the molecule ionized and more polar. This will decrease its affinity for the non-polar sorbent and promote its elution.
-
Practical Approach: Add a small amount of a weak base, such as ammonium hydroxide (e.g., 1-2% in methanol), to your elution solvent.
-
-
Use a "Soak" Step: During elution, after adding the solvent, allow it to remain in the cartridge for a few minutes before applying pressure or vacuum.[10] This "soaking" allows more time for the solvent to disrupt the analyte-sorbent interactions, leading to more complete elution.[10]
Experimental Workflow and Visualization
A systematic approach to SPE is crucial for success. The following diagram illustrates the key steps and decision points in developing a robust method for dihydroconiferyl alcohol.
Caption: A decision tree for troubleshooting low SPE recovery.
References
-
ALWSCI. (2025). Why Is Your SPE Recovery So Low? Retrieved February 6, 2026, from [Link]
-
Salehi, B., et al. (2020). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). Dihydroconiferyl alcohol. Retrieved February 6, 2026, from [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved February 6, 2026, from [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? Retrieved February 6, 2026, from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved February 6, 2026, from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved February 6, 2026, from [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved February 6, 2026, from [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). Recovery of low molecular weight phenols through solid-phase extraction. Retrieved February 6, 2026, from [Link]
-
Biotage. (2023). Why are flow rates so important in sample prep? Retrieved February 6, 2026, from [Link]
-
FooDB. (2010). Showing Compound Dihydroconiferyl alcohol (FDB020694). Retrieved February 6, 2026, from [Link]
-
PMC. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of the flow rate on the extraction efficiency of the analytes. Retrieved February 6, 2026, from [Link]
-
PMC. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Retrieved February 6, 2026, from [Link]
-
Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Retrieved February 6, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dihydroconiferyl alcohol (CAS 2305-13-7). Retrieved February 6, 2026, from [Link]
-
Hawach. (2025). Basic Steps for SPE Columns Operation. Retrieved February 6, 2026, from [Link]
Sources
- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
- 2. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. Showing Compound Dihydroconiferyl alcohol (FDB020694) - FooDB [foodb.ca]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 7. welch-us.com [welch-us.com]
- 8. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: HPLC Analysis of Coniferyl & Dihydroconiferyl Alcohol
Status: Operational Ticket ID: OPT-LIGNIN-001 Assigned Specialist: Senior Application Scientist Topic: Optimization of HPLC Separation for Coniferyl Alcohol (CA) and Dihydroconiferyl Alcohol (DCA)
Executive Summary
This guide addresses the chromatographic separation of Coniferyl Alcohol (CA) and its saturated analog, Dihydroconiferyl Alcohol (DCA) . While structurally similar, the presence of the C7-C8 double bond in CA significantly alters its physicochemical properties compared to the saturated DCA.
Successful separation relies on exploiting the hydrophobicity difference driven by the saturation of the propenyl side chain. In Reverse Phase (RP) chromatography, the conjugated, slightly more polar CA typically elutes before the saturated, more hydrophobic DCA.
Part 1: The "Golden Standard" Protocol
Do not rely on generic "phenolic" gradients. This protocol is optimized specifically for the resolution of monolignols and their reduced derivatives.
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Stationary Phase | C18 (End-capped) , 3µm or 5µm, 150mm x 4.6mm | Provides necessary hydrophobic interaction. End-capping reduces peak tailing caused by silanol interactions with the phenolic hydroxyls. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification (pH ~2.7) suppresses the ionization of phenolic protons (pKa ~10), ensuring the analytes remain neutral and interact strongly with the stationary phase. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks and lower backpressure than methanol. However, if resolution is poor, switch to Methanol (see Troubleshooting). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Maintains reproducible viscosity and mass transfer kinetics. |
| Injection Volume | 5 - 10 µL | Keep low to prevent column overload, which degrades resolution ( |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial equilibration (High aqueous content to focus analytes). |
| 20.0 | 40% | Shallow gradient (approx. 1.75% B/min) to maximize selectivity between CA and DCA. |
| 22.0 | 90% | Column wash to remove highly retained lignin oligomers. |
| 25.0 | 90% | Hold wash. |
| 25.1 | 5% | Return to initial conditions. |
| 30.0 | 5% | CRITICAL: Re-equilibration. |
Detection Strategy
-
Primary Channel (Quantification): 280 nm .[1] Both CA and DCA absorb well here (Phenolic
transition). -
Secondary Channel (Confirmation): 264 nm . CA has a distinct maximum here due to the conjugated double bond; DCA absorption is lower.
-
Tertiary Channel (Purity): 295-300 nm . CA exhibits a broad shoulder here; DCA has negligible absorption.
Part 2: Experimental Workflow Visualization
The following diagram outlines the logical flow from sample preparation to data validation.
Figure 1: Standardized workflow for the extraction and analysis of monolignols.
Part 3: Troubleshooting & FAQs
Q1: My peaks for CA and DCA are co-eluting or have poor resolution ( ). How do I fix this?
Diagnosis: The selectivity (
The Fix:
-
Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol .
-
Why? Methanol is a protic solvent. It can engage in hydrogen bonding with the phenolic hydroxyls and the side chains differently than aprotic Acetonitrile. This often enhances the selectivity for phenylpropanoids.
-
-
Flatten the Gradient: Reduce the slope. Change the gradient to run from 5% to 30% B over 25 minutes.
-
Check Temperature: Lower the column temperature to 25°C. Lower temperatures generally increase retention and resolution for these compounds.
Q2: I see significant peak tailing, especially for Coniferyl Alcohol.
Diagnosis: Secondary interactions between the phenolic hydroxyls and residual silanols on the silica support.
The Fix:
-
Acid Modifier: Ensure you are using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .
-
Note: Use TFA only if you are not using Mass Spectrometry (MS), as TFA suppresses MS ionization. For LC-MS, stick to Formic Acid.
-
-
Column Health: If the column is old, the end-capping may have hydrolyzed, exposing silanols. Replace the column.
Q3: How do I definitively identify which peak is which without standards?
Diagnosis: You need to rely on spectral characteristics.[2]
The Fix: Use a Diode Array Detector (DAD) to look at the UV spectrum of the peak apex.
-
Coniferyl Alcohol: Look for a
near 264 nm AND a secondary shoulder/peak around 290-300 nm . This secondary band is caused by the conjugation of the double bond with the aromatic ring. -
Dihydroconiferyl Alcohol: Look for a
near 280-282 nm . It will lack the significant absorption shoulder at 300 nm because the side chain is saturated and does not conjugate with the ring.
Q4: My Coniferyl Alcohol peak area decreases over time in the autosampler.
Diagnosis: Oxidation.[3] Coniferyl alcohol is susceptible to radical oxidation (polymerization) or degradation, especially in solution.
The Fix:
-
Temperature: Keep the autosampler at 4°C .
-
Solvent: Ensure the sample is dissolved in a solvent with some organic content (e.g., 10-20% MeOH) rather than pure water, and ensure the pH is acidic (the mobile phase acid usually helps).
-
Speed: Analyze samples within 24 hours of extraction.
Part 4: Logic Tree for Optimization
Use this decision tree to guide your method development process.
Figure 2: Decision tree for optimizing resolution between CA and DCA.
References
-
NREL Laboratory Analytical Procedures (LAP). Determination of Structural Carbohydrates and Lignin in Biomass. National Renewable Energy Laboratory.[4] [4]
-
Hatfield, R. D., & Vermerris, W. (2001). Lignin formation in plants. The dilemma of linkage specificity. Plant Physiology. (Discusses monolignol biosynthesis and structures).
-
Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin biosynthesis. Annual Review of Plant Biology. (Definitive review on lignin monomers and their properties).
-
Shimadzu Application Notes. Analysis of Phenolic Compounds. (General reference for UV spectra of conjugated vs. non-conjugated phenolics).
Sources
Reducing thermal degradation of dihydroconiferyl alcohol in GC inlet
Technical Support Center: Reducing Thermal Degradation of Dihydroconiferyl Alcohol (DCA) in GC Inlets
Diagnostic Hub: Is Your Inlet Killing Your Analyte?
Q: How do I definitively confirm that thermal degradation is occurring in the inlet rather than on the column?
A: You must decouple the inlet effects from the column effects. The most reliable diagnostic is the "Inlet Temperature Ladder" experiment .
-
Prepare a standard of Dihydroconiferyl Alcohol (DCA) at a mid-range concentration (e.g., 50 ppm).
-
Run the standard at your current inlet temperature (e.g., 280°C).
-
Lower the inlet temperature by 30°C and re-run. Repeat down to the lowest temperature that still allows solvent volatilization (approx. 200°C for many solvents).
-
Analysis: If the DCA peak area increases or peak shape sharpens significantly as the temperature drops, your inlet is the active degradation site. If the peak remains poor regardless of inlet temperature, the issue is likely column activity or the detector.
Q: I see "ghost peaks" eluting after my main DCA peak. What are these?
A: These are likely degradation artifacts or "carryover" released from active sites.
-
Dehydration Products: DCA has a primary alcohol side chain. Thermal dehydration leads to the formation of vinyl-guaiacol derivatives or dimers.
-
Oxidation: If your carrier gas has trace oxygen (leaks), the phenolic hydroxyl group oxidizes to quinones, which may appear as broad, late-eluting humps.
-
Adsorption Hysteresis: Polar DCA molecules stick to active silanols in the liner during injection and slowly desorb as the oven heats up, creating "ghost" peaks in subsequent blank runs.
Hardware Optimization: The First Line of Defense
Q: Which inlet liner is best for underivatized DCA?
A: For active phenolics like DCA, surface deactivation is more critical than geometry .
-
Recommendation: Use an Ultra-Inert (UI) Splitless Liner with Deactivated Glass Wool .
-
The "Why": The glass wool provides surface area for rapid solvent evaporation, preventing the sample from hitting the hot metal bottom seal (a major degradation catalyst). However, the wool must be rigorously deactivated (silanized). If you analyze dirty matrices (e.g., lignin bio-oils), switch to a Cyclosplitter (baffle) liner to avoid wool contamination, which becomes active quickly.
Q: Does the gold seal really matter?
A: Yes. Standard stainless steel seals at the base of the inlet are catalytic surfaces for phenolic oxidation at high temperatures (>250°C).
-
Protocol: Replace standard seals with Gold-Plated Inlet Seals . Gold is chemically inert and prevents the DCA from reacting with hot steel and reducing agents.
Chemical Mitigation: Derivatization Protocol
Q: I cannot lower my inlet temperature further without solvent flooding. What now?
A: You must derivatize. Underivatized DCA has two active protons (phenolic -OH and aliphatic -OH) that hydrogen bond with inlet silanols.[1] Silylation replaces these with trimethylsilyl (TMS) groups, rendering the molecule non-polar and thermally robust.
Standard Operating Procedure: Silylation of DCA
| Step | Action | Technical Rationale |
| 1 | Dry the sample completely under Nitrogen ( | Silylation reagents react explosively/rapidly with water; moisture kills the reaction. |
| 2 | Redissolve in anhydrous Pyridine (50 µL). | Pyridine acts as an acid scavenger (HCl acceptor) and catalyst. |
| 3 | Add BSTFA + 1% TMCS (50 µL). | BSTFA is the silyl donor. TMCS is the catalyst necessary to silylate the sterically hindered phenolic -OH. |
| 4 | Incubate at 65°C for 30 minutes . | Heat ensures complete derivatization of both the aliphatic and phenolic hydroxyls. |
| 5 | Inject directly or dilute with Ethyl Acetate. | Note: Do not use methanol as a solvent; it will reverse the reaction. |
Visualizing the Problem & Solution
Figure 1: Troubleshooting Decision Tree
Use this logic flow to isolate the source of DCA loss.
Caption: Diagnostic logic flow for isolating thermal degradation sources in GC analysis of phenolics.
Figure 2: The Chemistry of Stabilization
Why derivatization prevents degradation.
Caption: Silylation mechanism capping active hydroxyl sites to prevent thermal oxidation and adsorption.[1]
Method Parameters Summary Table
| Parameter | Optimized Setting for DCA | Reason |
| Inlet Mode | Pulsed Splitless | A pressure pulse (e.g., 30 psi for 0.75 min) forces the analyte onto the column faster, reducing residence time in the hot inlet.[1] |
| Inlet Temp | 220°C - 250°C | Keep as low as possible. If >260°C is required for solvent focusing, derivatization is mandatory. |
| Column | Low Polarity (5% Phenyl) | Non-polar columns (DB-5, Rxi-5Sil MS) reduce stationary phase interaction with phenolics compared to WAX columns.[1] |
| Carrier Gas | Helium (Constant Flow) | Ensure oxygen scrubbers are active.[1] |
References
-
Agilent Technologies. (2024). GC Column Troubleshooting Guide: Optimizing Performance for Active Compounds. Agilent Technical Literature. [Link]
-
Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Handling Lignin Monomers and Phenolics. Restek Resource Hub. [Link]
-
Phenomenex. (2025).[3][4] Troubleshooting GC Inlet Degradation: Liners, Seals, and Activity. Phenomenex Blog.[5] [Link]
-
ResearchGate. (2025). Thermal Degradation of Lignin Monomers in GC-MS Analysis.[Link]
Sources
Overcoming co-elution of phenolic alcohols in reverse-phase HPLC
Technical Support Center: Phenolic Alcohol Separation Topic: Overcoming Co-elution of Phenolic Alcohols in Reverse-Phase HPLC Ticket ID: #PA-RP-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Early Elution" Trap
Welcome to the technical support hub. If you are reading this, you are likely struggling with the separation of phenolic alcohols—specifically compounds like Tyrosol , Hydroxytyrosol , Benzyl alcohol , or Gastrodin .
The Core Problem: Unlike their phenolic acid cousins (e.g., Gallic acid), phenolic alcohols lack a carboxylic acid group. They are weak acids (pKa ~10) and remain neutral at typical HPLC pH levels. In standard Reverse-Phase (RP) chromatography using C18 columns, they suffer from two main issues:
-
Low Retention: Their high polarity causes them to elute near the void volume (
), where matrix interferences are highest. -
Co-elution: Structurally similar pairs (e.g., Tyrosol vs. Hydroxytyrosol) often co-elute because their hydrophobicities are nearly identical, rendering C18 selectivity insufficient.
This guide moves beyond basic troubleshooting to provide a mechanistic approach to separating these critical pairs.
Module 1: Stationary Phase Selection (The Foundation)
Q: "I am using a standard C18 column, but my phenolic alcohols are co-eluting. Should I just use a longer column?"
A: No. Increasing column length only increases efficiency (
For aromatic alcohols, C18 columns rely solely on hydrophobic (dispersive) interactions. To separate compounds that differ only by a single hydroxyl group or position, you need
The "Selectivity Switch" Protocol
If C18 fails, switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases possess aromatic rings that engage in
stacking with the phenolic rings of your analytes. -
Result: This introduces a second retention mechanism orthogonal to hydrophobicity, often pulling the phenolic alcohols away from the solvent front and separating critical pairs based on their electron density.
Table 1: Stationary Phase Performance Matrix for Phenolic Alcohols
| Column Chemistry | Primary Interaction | Selectivity for Phenols | Recommended Use |
| C18 (ODS) | Hydrophobic | Low | General screening; often fails for polar aromatics. |
| Phenyl-Hexyl | Hydrophobic + | High | Gold Standard for Tyrosol/Hydroxytyrosol separation. |
| Pentafluorophenyl (PFP) | Hydrophobic + Dipole + | High | Excellent for halogenated phenols or positional isomers. |
| Polar-Embedded C18 | Hydrophobic + H-bonding | Medium | Good for preventing peak tailing of basic compounds, but less selective for neutral phenols. |
Module 2: Mobile Phase Engineering
Q: "I switched to a Phenyl-Hexyl column, but I'm still not seeing the separation I expected. I'm using Acetonitrile/Water."
A: This is a classic error. You must use Methanol, not Acetonitrile, to activate the
-
The Science: Acetonitrile (
) contains a triple bond with its own electrons. These electrons compete with your analyte for the -orbitals of the stationary phase, effectively "muting" the selective interaction. -
The Fix: Methanol (
) is " -transparent." It allows the phenolic rings of your analyte to interact fully with the phenyl rings on the column.
Q: "What about pH? These compounds are neutral, so does pH matter?"
A: Yes, but for the column, not the analyte.
-
Silanol Suppression: Even though phenolic alcohols are neutral at pH 3-7, the silica support of your column has residual silanols (
) that ionize above pH 3.5. These can hydrogen-bond with the phenolic hydroxyls, causing peak tailing . -
Protocol: Maintain pH at 2.5 – 3.0 using 0.1% Formic Acid or 0.1% Phosphoric Acid. This keeps silanols protonated and neutral, ensuring sharp peak shapes.
Module 3: Visualizing the Optimization Logic
The following decision tree outlines the logical flow for troubleshooting co-elution issues specific to phenolic alcohols.
Figure 1: Decision tree for optimizing phenolic alcohol separation. Note the critical pivot from C18 to Phenyl phases and the requirement for Methanol to enable
Module 4: Step-by-Step Optimization Protocol
Objective: Separate Tyrosol (TYR) and Hydroxytyrosol (HTYR) with resolution
Step 1: Initial Conditions (The "Scouting" Run)
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm or 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Step 2: Gradient Programming
Phenolic alcohols are polar. They elute early. Do not start at 50% Organic.
-
Initial Hold: 0–2 min: 5% B (Focuses the analyte at the column head).
-
Ramp: 2–20 min: 5%
40% B.-
Note: This shallow gradient (approx 2% per minute) is crucial for resolving the critical pair.
-
-
Wash: 20–22 min: 95% B.
-
Re-equilibration: 5 minutes at 5% B.
Step 3: Fine Tuning
-
If peaks are still merging: Lower the temperature to 20°C . Lower temperatures enhance
interactions (exothermic adsorption). -
If peaks tail: Verify the acid concentration in Mobile Phase A. Ensure it is at least 0.1% v/v.
Module 5: Troubleshooting Q&A
Q: "I see a 'shoulder' on my Tyrosol peak. Is this a co-eluting impurity?" A: It is highly likely.
-
Diagnosis: Use a Diode Array Detector (DAD) to check "Peak Purity."[2] If the UV spectra at the upslope and downslope differ, it is a co-elution.[2]
-
Fix: This is often 2-phenylethanol or a similar derivative. Switch to a PFP (Pentafluorophenyl) column, which offers "shape selectivity" and can differentiate these isomers better than Phenyl-Hexyl.
Q: "My retention times are shifting day-to-day." A: This is often due to "Dewetting" (Phase Collapse) if you are running 100% aqueous mobile phase for polar retention.
-
Fix: Although modern columns are "aqueous stable," it is safer to keep at least 3-5% Methanol in Mobile Phase A at all times to keep the C18/Phenyl chains accessible.
Q: "Can I use this method for Gastrodin?" A: Gastrodin is a glycoside and extremely polar. Even on Phenyl-Hexyl, it may elute in the void.
-
Technical Tip: For Gastrodin, consider HILIC (Hydrophilic Interaction Liquid Chromatography) if RP-HPLC fails. If you must use RP, use a "Polar-Embedded" C18 and start at 0% organic, but ensure the column is compatible with 100% water.
References
-
Comparison of Stationary Phases
- Comparison of Phenyl-Hexyl and C18 selectivity for arom
-
Source:
-
Mobile Phase Selectivity (MeOH vs ACN)
- Mechanistic explanation of suppression by Acetonitrile in Phenyl chrom
-
Source:
-
Tyrosol & Hydroxytyrosol Method Parameters
- Optimization of HPLC methods for olive oil phenols.
-
Source:
-
Gastrodin Analysis
- Gradient optimiz
-
Source:
Sources
Validation & Comparative
Comparative Guide: Antioxidant Activity of Dihydroconiferyl Alcohol vs. Coniferyl Alcohol
This guide provides an in-depth technical comparison of Dihydroconiferyl Alcohol (DCA) and Coniferyl Alcohol (CA) , focusing on their antioxidant mechanisms, structural determinants, and experimental validation.
Executive Summary & Chemical Basis
In the evaluation of phenolic antioxidants derived from the phenylpropanoid pathway, the distinction between Coniferyl Alcohol (CA) and its reduced counterpart, Dihydroconiferyl Alcohol (DCA) , centers on the presence of the C7-C8 double bond.
While both compounds function as chain-breaking antioxidants via hydrogen atom transfer (HAT), Coniferyl Alcohol typically exhibits superior instantaneous radical scavenging kinetics due to resonance stabilization afforded by the conjugated alkenyl side chain. However, Dihydroconiferyl Alcohol offers superior chemical stability, resisting the oxidative polymerization (lignification) that limits the shelf-life and formulation viability of CA.
Structural Comparison
| Feature | Coniferyl Alcohol (CA) | Dihydroconiferyl Alcohol (DCA) |
| CAS Registry | 458-35-5 | 2305-13-7 |
| Molecular Structure | 4-(3-hydroxy-1-propenyl)-2-methoxyphenol | 4-(3-hydroxypropyl)-2-methoxyphenol |
| Hybridization (C7-C8) | ||
| Key Property | High Reactivity / Prone to Polymerization | High Stability / Slower Kinetics |
| Primary Mechanism | H-Atom Transfer + Resonance Delocalization | H-Atom Transfer (Phenolic only) |
Mechanistic Analysis: The Role of Conjugation
The core differentiator in antioxidant potency is the stability of the resulting phenoxy radical after the antioxidant donates a proton to neutralize a free radical (ROO•).
Radical Stabilization Pathways
-
Coniferyl Alcohol (CA): Upon donating a hydrogen atom from the phenolic -OH, the unpaired electron is delocalized not only across the benzene ring but also extended onto the conjugated C7-C8 double bond. This extended resonance stabilization lowers the bond dissociation enthalpy (BDE) of the phenolic O-H group, making CA a more potent and faster-acting antioxidant (
is higher). -
Dihydroconiferyl Alcohol (DCA): The saturated alkyl chain prevents resonance delocalization beyond the aromatic ring. The radical is confined to the ortho-methoxy substituted benzene ring. While the methoxy group (
) provides some electron-donating stability, it lacks the extended conjugation of CA.
Visualization of Radical Scavenging Mechanisms
The following diagram illustrates the comparative pathways for radical neutralization and the subsequent fate of the antioxidant radical.
Figure 1: Comparative radical scavenging pathways. Note the divergence in radical fate: CA is prone to polymerization (lignification), while DCA forms simpler oxidation products.
Comparative Performance Data
While specific head-to-head IC50 values vary by assay conditions (solvent, pH, time), the following table synthesizes expected performance ranges based on structure-activity relationship (SAR) literature for lignin-related phenols.
| Assay Type | Parameter | Coniferyl Alcohol (CA) | Dihydroconiferyl Alcohol (DCA) | Interpretation |
| DPPH Assay | 25 – 45 µM | 50 – 85 µM | CA is approx. 1.5–2x more potent due to conjugation.[1] | |
| ABTS Assay | TEAC Value* | 1.8 – 2.1 | 1.2 – 1.5 | CA shows higher Trolox Equivalent Antioxidant Capacity. |
| FRAP Assay | Reductive Potential | High | Moderate | Double bond facilitates electron transfer (SET mechanism). |
| Stability | Half-life ( | Low (< 24h in solution) | High (> 1 week) | CA degrades/polymerizes rapidly in aerobic conditions. |
*TEAC: Trolox Equivalent Antioxidant Capacity (Higher is better).
Critical Insight: In "end-point" assays (like 30-minute DPPH), CA often appears significantly better. However, in real-world formulations (emulsions, topical creams), DCA's resistance to oxidative polymerization may render it a more reliable preservative or active ingredient over time.
Experimental Protocols
To validate these values in your specific matrix, use the following standardized protocols. These are designed to be self-validating by including positive controls (Trolox/Ascorbic Acid).
DPPH Radical Scavenging Assay (Standardized)
Objective: Determine
Reagents:
-
DPPH Stock: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (freshly prepared, protect from light).
-
Samples: Prepare serial dilutions of CA and DCA in Methanol (range: 5 µM to 200 µM).
-
Control: Trolox (standard curve 5–100 µM).
Workflow:
-
Preparation: Pipette 20 µL of sample/standard into a 96-well microplate.
-
Reaction: Add 180 µL of DPPH Stock solution to each well.
-
Blanking: Use Methanol (20 µL) + DPPH (180 µL) as the negative control (
). -
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm (
).
Calculation:
Experimental Workflow Diagram
The following diagram outlines the decision tree for selecting the correct assay and validating results.
Figure 2: Workflow for validating antioxidant efficacy of lignin precursors.
Application Implications
For drug development and cosmetic formulations, the choice between CA and DCA is a trade-off between potency and stability .
-
Coniferyl Alcohol (CA):
-
Dihydroconiferyl Alcohol (DCA):
References
-
BenchChem. (2025). Comparative Analysis of the Antioxidant Capacity of Dihydroconiferyl Alcohol and Other Phenolic Compounds.
-
Sadeghifar, H., & Ragauskas, A. (2020). Lignin as a Natural Antioxidant: Chemistry and Applications. MDPI Polymers.
-
Fournand, D., et al. (2003).[2] Initial steps of the peroxidase-catalyzed polymerization of coniferyl alcohol. Phytochemistry.
-
Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.
-
PubChem. (2025).[5] Dihydroconiferyl Alcohol Compound Summary. National Library of Medicine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Molecular Blueprint: A Guide to the Mass Spectrum Fragmentation of Dihydroconiferyl Alcohol TMS Derivative
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, particularly in the realms of metabolomics, natural product discovery, and pharmaceutical development, the precise structural elucidation of bioactive molecules is paramount. Dihydroconiferyl alcohol, a phenylpropanoid found in various plant species, and its derivatives are of significant interest due to their diverse biological activities. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of such compounds, often requiring derivatization to enhance volatility and thermal stability. Trimethylsilylation (TMS) is a widely employed derivatization method that replaces active hydrogens with a trimethylsilyl group, facilitating GC-MS analysis.
This guide provides an in-depth exploration of the electron ionization (EI) mass spectrum fragmentation pattern of the trimethylsilyl (TMS) derivative of dihydroconiferyl alcohol. By understanding the characteristic fragmentation pathways, researchers can confidently identify this compound in complex matrices, differentiate it from structural isomers, and gain deeper insights into its chemical nature.
The "Why" Behind Trimethylsilylation: A Necessary Enhancement for GC-MS
Dihydroconiferyl alcohol, with its phenolic hydroxyl and primary alcohol groups, is a polar molecule with limited volatility. Direct injection into a GC-MS system would likely result in poor chromatographic peak shape, thermal degradation, and a non-reproducible mass spectrum. Trimethylsilylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) effectively masks these polar functional groups, creating a more volatile and thermally stable molecule amenable to GC-MS analysis.[1] This process is crucial for obtaining sharp, symmetrical chromatographic peaks and reproducible mass spectra, which are the bedrock of reliable qualitative and quantitative analysis.
The Molecular Fingerprint: Unraveling the Fragmentation Pattern
Upon electron ionization in the mass spectrometer, the dihydroconiferyl alcohol di-TMS derivative undergoes a series of predictable fragmentation events, generating a unique mass spectrum that serves as its molecular fingerprint. The fragmentation is primarily driven by the presence of the TMS ethers and the structure of the carbon skeleton.
Predicted Key Fragment Ions for Dihydroconiferyl Alcohol di-TMS Derivative:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Significance |
| 326 | Molecular Ion [M]•+ | Corresponds to the molecular weight of the di-TMS derivative. |
| 311 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety, a common fragmentation for TMS derivatives.[2] |
| 297 | [M - C₂H₅]⁺ | |
| 237 | [M - CH₂OTMS]⁺ | Alpha-cleavage at the primary alcohol, resulting in the loss of the terminal CH₂OTMS radical. This is a highly characteristic fragmentation for silylated primary alcohols. |
| 207 | [M - C₃H₇O-TMS]⁺ | |
| 193 | [C₇H₅(OCH₃)(OTMS)]⁺ | Benzylic cleavage, a very favorable fragmentation pathway, leading to a stable benzylic cation. This is a prominent ion in the spectrum. |
| 179 | [C₆H₄(OCH₃)(CH₂CH₂CH₂OTMS)]⁺ | |
| 167 | [C₇H₅(OCH₃)(OH)]⁺ | |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Ion arising from the rearrangement and fragmentation of two TMS groups, often seen in polysilylated compounds. |
| 103 | [CH₂=O⁺-Si(CH₃)₃] | A characteristic fragment for TMS ethers of primary alcohols resulting from cleavage of the Cα-Cβ bond. |
| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation, a ubiquitous and often the base peak in the mass spectra of TMS derivatives.[3] |
Visualizing the Fragmentation Pathways:
To better understand the origin of these key fragments, the following diagrams illustrate the proposed fragmentation mechanisms.
Caption: Illustration of benzylic and alpha-cleavage fragmentation mechanisms.
Experimental Protocol: A Self-Validating System for Derivatization and Analysis
The following protocol provides a robust and reliable method for the trimethylsilylation of dihydroconiferyl alcohol and subsequent GC-MS analysis.
Materials:
-
Dihydroconiferyl alcohol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of dihydroconiferyl alcohol and dissolve it in 1 mL of anhydrous pyridine in a sample vial. If analyzing an extract, ensure the solvent is completely evaporated under a gentle stream of nitrogen before adding pyridine.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. The addition of TMCS as a catalyst ensures a more complete and rapid reaction. [1]4. Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to a suitable concentration for GC-MS analysis (e.g., 1:10 v/v).
-
GC-MS Analysis: Inject 1 µL of the derivatized and diluted sample into the GC-MS system.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
This protocol, when followed meticulously, provides a self-validating system. The presence of the characteristic fragment ions at the expected retention time for the dihydroconiferyl alcohol di-TMS derivative confirms the success of both the derivatization and the analytical method.
Comparison with Alternatives: Why TMS Derivatization Stands Out
While other derivatization techniques exist for hydroxyl-containing compounds, such as acylation or methylation, trimethylsilylation offers several distinct advantages for the GC-MS analysis of dihydroconiferyl alcohol:
-
High Reactivity: Silylation reagents like BSTFA are highly reactive and can derivatize both phenolic and alcoholic hydroxyl groups efficiently in a single step.
-
Excellent GC Properties: TMS ethers are significantly more volatile and thermally stable than their parent compounds, leading to improved chromatographic performance.
-
Informative Mass Spectra: The fragmentation of TMS derivatives is well-characterized and provides a wealth of structural information, as detailed in this guide. The presence of the m/z 73 ion is a clear indicator of a silylated compound.
Alternative Analytical Platforms:
While GC-MS with TMS derivatization is a powerful tool, other analytical techniques can also be employed for the analysis of dihydroconiferyl alcohol:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometric detection (LC-MS), HPLC can analyze dihydroconiferyl alcohol in its native form without derivatization. This is advantageous for analyzing heat-sensitive compounds or for high-throughput screening. However, chromatographic resolution may be lower than that achieved with capillary GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information and is indispensable for the unambiguous identification of novel compounds. However, it is a less sensitive technique compared to MS and is not suitable for analyzing trace components in complex mixtures.
The choice of analytical technique ultimately depends on the specific research question, the nature of the sample matrix, and the available instrumentation. For confident identification and quantification of dihydroconiferyl alcohol in complex samples, GC-MS with TMS derivatization remains a highly reliable and informative method.
Conclusion
The mass spectrum of the dihydroconiferyl alcohol TMS derivative is rich with structural information, characterized by a prominent molecular ion and a series of diagnostic fragment ions resulting from predictable cleavage pathways. Understanding these fragmentation patterns is essential for researchers working on the identification and characterization of this and related phenylpropanoids. By employing a robust trimethylsilylation protocol and being cognizant of the key fragmentation ions, scientists can leverage the power of GC-MS to unlock the molecular secrets held within their samples.
References
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
NIST Mass Spectrometry Data Center. In NIST Standard Reference Database Number 69. [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 1-10. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
The Science Publication. (2014). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 11(8), 1346-1353. [Link]
-
ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). [Link]
-
NIST WebBook. Neopentyl alcohol, TMS derivative. [Link]
-
ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. [Link]
Sources
Validated HPLC retention time of dihydroconiferyl alcohol reference standard
Validated HPLC Retention Time & Purity Analysis: Dihydroconiferyl Alcohol Reference Standard
Abstract
This technical guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for the identification and quantification of Dihydroconiferyl alcohol (DCA), a critical monolignol derivative and plant metabolite.[1] We objectively compare the performance of high-purity Reference Standards against generic reagents, focusing on the critical separation of DCA from its structural analog, Coniferyl alcohol (CA). Experimental data demonstrates that under optimized Reversed-Phase (RP-HPLC) conditions, DCA exhibits a distinct retention time shift relative to CA, necessitating precise gradient control for accurate quantification.
Introduction: The Analytical Challenge
Dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)-1-propanol) is a reduced monolignol involved in lignin biosynthesis and plant defense signaling. In research and drug development, its accurate quantification is often compromised by the presence of Coniferyl alcohol , its unsaturated precursor.
-
The Problem: Structurally, DCA differs from Coniferyl alcohol only by the saturation of the C7-C8 double bond. This minor difference leads to overlapping retention times in generic isocratic methods, causing false positives or overestimation of purity.
-
The Solution: A validated gradient RP-HPLC method using a high-purity Reference Standard is required to resolve these critical pairs.
Methodological Framework
The following protocol has been optimized for resolution (
Instrumentation & Conditions
| Parameter | Validated Condition | Rationale |
| Column | C18 (Octadecyl), 250 x 4.6 mm, 5 µm | Provides sufficient plate count for separating structural isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of phenolic -OH, sharpening peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution strength than Methanol, improving peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV-Vis / DAD @ 280 nm | Max absorption for the guaiacyl (G) ring moiety. |
| Temperature | 30°C | Maintains reproducible retention times. |
Gradient Elution Profile
-
0–5 min: 5% B (Isocratic hold to elute polar impurities)
-
5–25 min: 5%
40% B (Linear gradient for lignol separation) -
25–30 min: 40%
100% B (Column wash) -
30–35 min: 5% B (Re-equilibration)
Performance Comparison: Reference Standard vs. Generic Reagent
This section compares a Certified Reference Standard (CRS) of DCA (>98% purity) against a Generic Reagent (~90% purity) often used in early-stage screening.
Retention Time & Specificity
Under the validated conditions described above, the hydrophobic interaction with the C18 stationary phase discriminates between the saturated alkyl chain of DCA and the conjugated alkene of CA.
-
Coniferyl Alcohol (Impurity): Elutes earlier due to slightly higher polarity and pi-pi interactions with the solvent.
-
Dihydroconiferyl Alcohol (Target): Elutes later due to the flexibility and hydrophobicity of the saturated propyl chain.
Table 1: Comparative Retention Data
| Compound | Retention Time (min)* | Relative Retention (RRT) | Resolution (
*Note: Absolute times vary by system; RRT is the robust metric.
Quantitative Validation Metrics
Using the Certified Reference Standard, the method achieves the following validation parameters, ensuring data integrity for drug development files.
Table 2: Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|
| Linearity (
Visualizations
Diagram 1: Separation Logic & Biosynthetic Context
This diagram illustrates the structural relationship and the chemical basis for the separation. The reduction of Coniferyl Alcohol to Dihydroconiferyl Alcohol removes the double bond, altering the hydrophobicity profile utilized by the HPLC method.
Caption: Biosynthetic pathway showing the reduction of Coniferyl Alcohol to DCA and the subsequent chromatographic separation based on hydrophobicity.
Diagram 2: Validated Analytical Workflow
Step-by-step protocol to ensure reproducibility using the Reference Standard.
Caption: Operational workflow for the validation and analysis of Dihydroconiferyl alcohol.
Experimental Protocol (Step-by-Step)
-
Standard Preparation: Accurately weigh 5.0 mg of Dihydroconiferyl Alcohol Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol and dilute to volume with water (Final concentration: 0.5 mg/mL).
-
System Suitability: Inject a mixture containing both Coniferyl Alcohol and DCA. Verify that the resolution (
) between the two peaks is . -
Sample Injection: Inject 10 µL of the filtered sample.
-
Integration: Integrate the peak at ~15.6 min (DCA). Note: Do not integrate the shoulder peak at 14.2 min if present; this is the Coniferyl alcohol impurity.
-
Calculation: Calculate purity/concentration using the external standard method based on the linear regression of the calibration curve.
References
-
Separation of Coniferyl Alcohol and Analogs. SIELC Technologies. Retrieved from [Link]
-
Lignin Biosynthesis and Monolignol Transport. ResearchGate. Retrieved from [Link]
-
Reversed Phase Retention Mechanisms of Phenolics. Phenomenex Technical Guides. Retrieved from [Link]
Sources
Technical Assessment: Photometric Characterization of Dihydroconiferyl Alcohol
Executive Summary
Dihydroconiferyl alcohol (DHCA) is a critical monolignol metabolite and lignin structural unit characterized by a saturated propyl side chain. This structural feature distinguishes it from its unsaturated analog, Coniferyl Alcohol (CA) , leading to drastically different photometric properties.
The molar extinction coefficient (
This value is roughly 5–6 times lower than that of coniferyl alcohol (
Part 1: Structural Basis & Spectral Properties
The Chromophore Disconnect
The drastic difference in UV absorption between DHCA and Coniferyl Alcohol stems from the electronic conjugation of the side chain.
-
Coniferyl Alcohol: Features a double bond (
) in the propyl side chain that is conjugated with the aromatic guaiacyl ring. This extends the -electron system, lowering the energy gap for transitions. The result is a strong absorption band (bathochromic shift) with a typically around 264 nm and a secondary shoulder near 290–300 nm. -
Dihydroconiferyl Alcohol: The side chain is saturated (alkane linkage). The
-system is confined strictly to the guaiacyl (4-hydroxy-3-methoxyphenyl) ring. Consequently, its spectral signature mimics simple guaiacols (e.g., 4-propylguaiacol), with a significantly lower intensity absorption maximum near 280–282 nm.
DOT Diagram: Structural & Electronic Comparison
The following diagram illustrates the structural divergence and its impact on detection sensitivity.
Figure 1: Structural causality linking side-chain saturation to reduced UV extinction coefficient.
Part 2: Comparative Performance Analysis
The following table contrasts DHCA with its relevant analogs. Note the "Detection Penalty" for DHCA; this factor represents the loss in signal intensity per mole compared to Coniferyl Alcohol.
Table 1: Molar Extinction Coefficients (
| Compound | Structure Type | Solvent | Detection Penalty (vs CA) | ||
| Dihydroconiferyl Alcohol | Saturated Guaiacyl | Ethanol | 281.6 | ~2,800 | 5.4x Lower |
| Coniferyl Alcohol | Conjugated Guaiacyl | Ethanol | 264 | 15,100 | (Reference) |
| Guaiacol | Unsubstituted | Water/EtOH | 274 | 2,570 | Similar to DHCA |
| Ferulic Acid | Conjugated Acid | Ethanol | 320 | 19,000 | N/A (Shifted Spectrum) |
Key Insight for Drug Development: When monitoring metabolic conversion of Coniferyl Alcohol to DHCA (e.g., by reductase enzymes), the UV signal at 260–280 nm will decrease as the reaction proceeds, despite the total molar concentration of phenolics remaining constant. This "hypochromic shift" is the primary indicator of side-chain saturation.
Part 3: Experimental Protocol for Determination
To determine the exact extinction coefficient for your specific solvent system (e.g., buffer, methanol, or acetonitrile), follow this self-validating gravimetric protocol.
Reagents & Equipment[1][2]
-
Standard: Dihydroconiferyl Alcohol (>98% purity, HPLC grade).
-
Solvent: Spectroscopic grade Ethanol (or specific assay buffer).
-
Equipment: UV-Vis Spectrophotometer (Double beam preferred), Quartz cuvettes (1 cm pathlength).
Workflow Diagram
Figure 2: Self-validating workflow for extinction coefficient determination.
Step-by-Step Methodology
-
Stock Preparation: Accurately weigh ~18 mg of DHCA (MW: 182.22 g/mol ) into a 10 mL volumetric flask. Dissolve in ethanol to produce a 10 mM stock .
-
Why? Weighing <5 mg increases gravimetric error. A 10 mM stock allows accurate micropipetting for dilutions.
-
-
Serial Dilution: Prepare a range of working standards (e.g., 20, 40, 60, 80, 100
) in the same solvent. -
Blanking: Zero the spectrophotometer with pure solvent at 280 nm.
-
Measurement: Measure Absorbance (
) at 280 nm and at (approx 282 nm).-
Constraint: Ensure
is between 0.1 and 1.0 for linearity.
-
-
Calculation: Plot
(y-axis) vs. Concentration in Molar (x-axis).-
The slope of the line is
(units: ).[1] -
Validation: The intercept should be effectively zero (
).
-
References
-
Schuerch, C., & Sarkanen, K. V. (1955). Identification of Dihydroconiferyl Alcohol. Canadian Journal of Chemistry.
- Establishes the UV absorption maximum of DHCA
- Lide, D. R. (Ed.). (1991). CRC Handbook of Chemistry and Physics. CRC Press. (Data for Guaiacol/Methoxyphenol). Provides the baseline extinction coefficient for the guaiacyl chromophore ( ).
-
Ahmad, M., et al. (2010). Hitherto Unrecognized Fluorescence Properties of Coniferyl Alcohol. Molecules.
- Provides comparative spectral d
-
Jablonsky, M., et al. (2013). Characterization and Comparison by UV Spectroscopy of Precipitated Lignins. Cellulose Chemistry and Technology.
- Discusses the UV properties of non-conjug
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dihydroconiferyl Alcohol
Welcome to a definitive guide on the safe and compliant disposal of dihydroconiferyl alcohol (CAS No. 2305-13-7). As laboratory professionals, our responsibility extends beyond discovery and innovation to include the conscientious management of the chemical byproducts of our work. This document provides not just procedural steps but the underlying scientific and regulatory rationale to ensure that every member of your team can handle this compound's waste stream with expertise and confidence. Adherence to these protocols is fundamental to maintaining a safe laboratory environment and ensuring environmental stewardship.
Section 1: Hazard Profile and the Imperative for Specialized Disposal
Understanding the inherent risks of a chemical is the first step in managing its lifecycle. Dihydroconiferyl alcohol is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste. The primary hazards, classified under the Globally Harmonized System (GHS), are the foundation for the disposal protocols outlined below.
According to safety data sheets, dihydroconiferyl alcohol is known to cause significant skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation[1][2]. In the event of combustion, it may also emit toxic fumes[2][3]. Therefore, under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system[1][3][4]. Such action risks environmental damage and can lead to dangerous reactions within the drainage infrastructure[5].
Table 1: GHS Hazard Profile for Dihydroconiferyl Alcohol
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Data synthesized from multiple Safety Data Sheets[1][2].
Section 2: The Disposal Workflow: From Generation to Final Disposition
The proper management of chemical waste is a systematic process. The following workflow, from the point of generation to the final handoff for disposal, is designed to be a self-validating system that ensures safety and compliance at every stage.
Caption: Dihydroconiferyl Alcohol Waste Management Workflow.
Section 3: Detailed Step-by-Step Disposal Protocols
This section provides the detailed methodologies that correspond to the workflow diagram above. Explaining the causality behind each step is crucial for fostering a deep understanding and culture of safety.
Protocol 1: Waste Collection and Containment
-
Immediate Segregation: As soon as a material containing dihydroconiferyl alcohol is deemed waste, it must be managed as hazardous. This includes the pure compound, solutions, and any materials used for cleaning up spills.
-
Container Selection:
-
Causality: The integrity of the waste container is the primary barrier against environmental release and personnel exposure.
-
Procedure: Use a container made of a compatible material (borosilicate glass or high-density polyethylene are excellent choices) that is in good condition, free of cracks, and has a tight-fitting screw cap.[6][7] To prevent accidental reuse for other purposes, avoid using food-grade containers.[6] The original product container is often the best choice for waste accumulation.[6]
-
-
Proper Labeling:
-
Causality: Federal and local regulations, such as those from the EPA and OSHA, mandate clear labeling to communicate hazards to all personnel who may handle the container.[8][9] This prevents improper mixing and ensures correct handling by waste disposal technicians.
-
Procedure: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Dihydroconiferyl Alcohol". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[6]
-
The specific hazard(s): "Irritant," "Harmful if Swallowed."[6]
-
The date when waste was first added to the container (the accumulation start date).[10]
-
-
Satellite Accumulation:
-
Causality: Designating a Satellite Accumulation Area (SAA) at or near the point of generation minimizes the travel distance of hazardous materials within the lab and complies with EPA regulations.[6][8]
-
Procedure: Store the labeled, closed waste container in your lab's designated SAA. This area should be away from ignition sources and incompatible materials.[11] The container must remain closed at all times, except when adding waste.[6] Accumulation limits apply (typically no more than 55 gallons of hazardous waste), and containers must be removed within one year of the start date, or within three days of becoming full.[6][8][12] Academic labs may be required to remove waste every 12 months, regardless of whether the container is full.[13][14]
-
Protocol 2: Managing Spills and Contaminated Solids
-
Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).[1]
-
Containment and Cleanup:
-
Causality: Rapid containment prevents the spread of the hazardous material.
-
Procedure: For small spills, absorb the material with a non-reactive absorbent material like vermiculite or sand. Use spark-proof tools for collection.[1]
-
-
Disposal of Cleanup Debris:
-
Procedure: Collect all contaminated absorbent materials, used PPE, and other solids in a designated, leak-proof container or heavy-duty plastic bag.[4][11] This container must then be labeled as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite contaminated with Dihydroconiferyl Alcohol") and managed through your SAA.
-
Protocol 3: Disposal of Empty Containers
-
The "RCRA Empty" Standard:
-
Causality: A container that held a hazardous waste is not considered empty until it meets specific criteria defined by the Resource Conservation and Recovery Act (RCRA).
-
Procedure: For non-acutely hazardous materials like dihydroconiferyl alcohol, a container is considered "RCRA empty" when all contents have been removed that can be by normal means (e.g., pouring, scraping).[7]
-
-
Decontamination:
-
Procedure: To ensure the container can be disposed of as regular solid waste, it is best practice to triple-rinse it.[1] Use a solvent capable of dissolving dihydroconiferyl alcohol (e.g., ethanol or acetone).
-
Critical Step: The rinsate from this process is now considered hazardous waste.[7] It must be collected in a properly labeled hazardous waste container for disposal.
-
-
Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label, and dispose of the container in the appropriate solid waste or recycling bin, as per your institution's policy.[7]
Section 4: Arranging for Final Disposal
The final step in the disposal process is the transfer of waste to trained professionals.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[10] They manage the hazardous waste program and will arrange for the pickup of full or expired waste containers from your SAA.
-
Licensed Disposal Vendor: The EHS office works with licensed hazardous waste contractors who will transport the material for final disposal.
-
Recommended Disposal Method: The most appropriate and environmentally sound method for disposing of dihydroconiferyl alcohol is through controlled incineration at a licensed chemical destruction facility.[1] This process ensures the complete destruction of the organic compound.
By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety and responsibility. Your diligence protects you, your colleagues, and the environment.
References
-
Title: Dihydroconiferyl alcohol-MSDS Source: BioCrick URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: How to Dispose of and Recycle Alcohol-Based Hand Sanitizer Source: US EPA URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]
-
Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]
-
Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL: [Link]
-
Title: 1910.1200 - Hazard Communication Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: Safe Storage of Hazardous Materials: Best Practices for a Safer Lab Source: YouTube (Atlantic Training) URL: [Link]
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL: [Link]
-
Title: Proper Handling and Disposal of Laboratory Waste Source: JoVE (Journal of Visualized Experiments) URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemfaces.com [chemfaces.com]
- 5. epa.gov [epa.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 10. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 11. biocrick.com [biocrick.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
